DS-9300
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C25H26F3N5O3 |
|---|---|
分子量 |
501.5 g/mol |
IUPAC名 |
(2R,4R)-1-[4,4-difluoro-1-(4-methoxyphenyl)cyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H26F3N5O3/c1-36-17-4-2-15(3-5-17)24(8-10-25(27,28)11-9-24)23(35)33-14-16(26)12-20(33)22(34)31-21-7-6-18-19(30-21)13-29-32-18/h2-7,13,16,20H,8-12,14H2,1H3,(H,29,32)(H,30,31,34)/t16-,20-/m1/s1 |
InChIキー |
UCKDTCZSOLMOMQ-OXQOHEQNSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
正規SMILES |
COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F |
製品の起源 |
United States |
Foundational & Exploratory
DS-9300: A Technical Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Selective Inhibition of EP300/CBP Histone Acetyltransferases
DS-9300 is a potent and selective, orally active small molecule inhibitor of the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP).[1][2][3] These two proteins are highly homologous and act as transcriptional co-activators, playing a crucial role in the regulation of gene expression through the acetylation of histone and non-histone proteins. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on these proteins, EP300 and CBP modulate chromatin structure and facilitate the recruitment of transcription factors, thereby activating gene transcription.
The aberrant activity of EP300 and CBP has been implicated in the pathogenesis of various cancers, including prostate cancer. This compound exerts its anti-cancer effects by directly binding to the HAT domain of EP300 and CBP, thereby inhibiting their enzymatic activity. This leads to a reduction in histone acetylation, most notably at histone H3 lysine 27 (H3K27Ac), a key epigenetic mark associated with active enhancers and gene transcription.[2] The inhibition of EP300/CBP HAT activity by this compound results in the downregulation of oncogenic gene expression programs, leading to decreased cancer cell proliferation and tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| EP300 | Enzymatic Assay | 28 | [1] |
| CBP | Enzymatic Assay | 22 | [1] |
| H3K27Ac | Cellular Assay | 50 | [1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 (nM) | Reference |
| VCaP | Positive | 0.6 | [1] |
| 22Rv1 | Positive | 6.5 | [1] |
| LNCaP | Positive | 3.4 | [1] |
| PC3 | Negative | 287 | [1] |
Table 3: In Vivo Antitumor Efficacy of this compound in a Castrated VCaP Xenograft Model
| Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) | Reference |
| 0.3 | 39 | |
| 1 | 74 | |
| 3 | 109 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Prostate Cancer Cells
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow: In Vitro EP300/CBP HAT Inhibition Assay
References
The Core Target of DS-9300: A Technical Guide to a Novel EP300/CBP Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a highly potent, selective, and orally bioavailable small molecule inhibitor targeting the histone acetyltransferase (HAT) domains of the homologous proteins EP300 (E1A binding protein p300) and CBP (CREB-binding protein).[1][2][3] Developed through a structure-based drug design approach, this compound demonstrates low-nanomolar inhibitory potency against EP300/CBP and effectively suppresses histone H3 lysine 27 acetylation (H3K27ac) in cellular contexts.[1][2] This targeted inhibition of EP300/CBP's catalytic activity disrupts key transcriptional programs, including the androgen receptor (AR) signaling pathway, leading to potent anti-proliferative effects in AR-positive prostate cancer models.[3] Preclinical data highlights the promise of this compound as a therapeutic agent for castration-resistant prostate cancer (CRPC).[1][3][4]
Primary Molecular Target: EP300/CBP Histone Acetyltransferases
The principal molecular targets of this compound are the closely related transcriptional co-activators, EP300 and CBP.[1][4] These proteins are lysine acetyltransferases that catalyze the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the ε-amino group of lysine residues on histone and non-histone proteins.[3] The HAT domain of EP300/CBP is the specific binding site for this compound, leading to the inhibition of its catalytic function.
Biochemical and Cellular Potency
This compound exhibits potent and selective inhibition of EP300 and CBP, as demonstrated by in vitro enzymatic and cellular assays.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EP300 (HAT activity) | 28 nM | [4] |
| IC50 | CBP (HAT activity) | 22 nM | [1][4] |
| IC50 | Cellular H3K27ac | 54 nM | |
| GI50 | VCaP (AR-positive prostate cancer) | 0.6 nM | [5] |
| GI50 | 22Rv1 (AR-positive prostate cancer) | 6.5 nM | [5] |
| GI50 | LNCaP (AR-positive prostate cancer) | 3.4 nM | [5] |
| GI50 | PC3 (AR-negative prostate cancer) | 287.2 nM | [5] |
Selectivity Profile
This compound displays high selectivity for the EP300/CBP HATs over other histone acetyltransferases.
| HAT Family Member | IC50 | Reference |
| TIP60 | > 50 µM | [3] |
| MYST2 | > 50 µM | [3] |
| MYST4 | > 50 µM | [3] |
| PCAF | > 50 µM | [3] |
| GCN5 | > 50 µM | [3] |
Mechanism of Action and Signaling Pathway
EP300 and CBP are crucial co-activators for a multitude of transcription factors, including the androgen receptor (AR), which is a key driver of prostate cancer progression.[6][7] By acetylating histone tails (e.g., at H3K27), EP300/CBP promotes a more open chromatin structure, facilitating the binding of transcription factors and the recruitment of the transcriptional machinery to gene promoters and enhancers. This leads to the expression of genes involved in cell proliferation, survival, and differentiation.[3]
This compound, by inhibiting the HAT activity of EP300/CBP, prevents H3K27 acetylation. This results in a more condensed chromatin state at AR-regulated gene loci, leading to the downregulation of AR target genes, such as Prostate-Specific Antigen (PSA).[3] The subsequent suppression of the AR signaling pathway is a primary contributor to the anti-tumor effects of this compound in AR-positive prostate cancer.
Experimental Protocols
The following are generalized protocols for key experiments used in the characterization of this compound, based on standard methodologies in the field. For exact details, refer to the supporting information of the primary publication by Kanada et al.
In Vitro EP300/CBP HAT Inhibition Assay (TR-FRET)
This assay quantifies the ability of this compound to inhibit the acetyltransferase activity of EP300 and CBP.
-
Reagents: Recombinant human EP300 or CBP, biotinylated histone H3 peptide substrate, acetyl-CoA, TR-FRET detection reagents (e.g., europium-labeled anti-H3K27ac antibody and streptavidin-allophycocyanin).
-
Procedure: a. Dispense this compound at various concentrations into a 384-well assay plate. b. Add the HAT enzyme (EP300 or CBP) and the histone H3 peptide substrate. c. Initiate the reaction by adding acetyl-CoA. d. Incubate at room temperature to allow for histone acetylation. e. Stop the reaction and add the TR-FRET detection reagents. f. Incubate to allow for antibody binding. g. Measure the time-resolved fluorescence resonance energy transfer signal on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K27 Acetylation Assay (Western Blot)
This assay measures the effect of this compound on the levels of H3K27 acetylation within cancer cells.
-
Cell Culture: Culture VCaP cells in appropriate media.
-
Treatment: Treat cells with increasing concentrations of this compound for a specified period (e.g., 24 hours).
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Blot: a. Separate the histone proteins by SDS-polyacrylamide gel electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against H3K27ac and total histone H3 (as a loading control). d. Incubate with appropriate secondary antibodies. e. Detect the signal using a chemiluminescence-based method.
-
Data Analysis: Quantify the band intensities and normalize the H3K27ac signal to the total H3 signal.
In Vivo Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of this compound in a mouse model of prostate cancer.
-
Animal Model: Use male immunodeficient mice (e.g., SCID).
-
Tumor Implantation: Subcutaneously implant VCaP cells mixed with Matrigel into the flanks of the mice.
-
Castration: Once tumors reach a specified volume, perform surgical castration to create a model of castration-resistant disease.
-
Treatment: Randomize the mice into vehicle and treatment groups. Administer this compound orally, once daily, at various dose levels (e.g., 0.3, 1, and 3 mg/kg).[3]
-
Monitoring: Measure tumor volumes and body weights regularly throughout the study.
-
Endpoint Analysis: At the end of the treatment period, collect tumors and plasma for further analysis (e.g., biomarker analysis like PSA levels).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Structure-Based Design
The discovery of this compound was facilitated by a structure-based drug design strategy.[1][2] This approach utilized the X-ray co-crystal structures of the EP300 HAT domain in complex with initial lead compounds.[2][8] By analyzing the binding interactions within the active site, researchers were able to rationally design modifications to the inhibitor scaffold, leading to the identification of this compound with its optimized potency and pharmacokinetic properties.
Conclusion
This compound is a novel, potent, and selective inhibitor of the EP300/CBP histone acetyltransferases. Its mechanism of action, centered on the disruption of AR signaling through the inhibition of histone acetylation, provides a strong rationale for its development as a therapeutic for castration-resistant prostate cancer. The comprehensive preclinical data, including potent in vitro activity and significant in vivo tumor growth inhibition, underscore the potential of this compound as a promising clinical candidate. Further investigation into the broader applications of EP300/CBP inhibition in other malignancies is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
The Discovery of DS-9300: A Technical Overview of a Novel EP300/CBP HAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CREB-binding protein (CBP). These enzymes are critical regulators of gene transcription, and their dysregulation is implicated in the progression of various cancers, particularly castration-resistant prostate cancer (CRPC). This document provides an in-depth technical guide on the discovery and preclinical characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction
Histone acetyltransferases (HATs) are pivotal enzymes in epigenetic regulation, catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is generally associated with a more open chromatin structure, facilitating gene transcription. The paralogous proteins, EP300 and CBP, function as transcriptional co-activators for a multitude of signaling pathways, including the androgen receptor (AR) pathway, which is a key driver of prostate cancer.[1] In advanced prostate cancer, particularly in the castration-resistant state, the AR signaling axis often remains active, making its regulators attractive therapeutic targets.[1]
The development of this compound stemmed from a structure-based drug design approach aimed at identifying potent and selective inhibitors of the EP300/CBP HAT domain.[2][3] This effort led to the discovery of this compound, a compound with low-nanomolar inhibitory potency and promising anti-tumor activity in preclinical models of CRPC.[2][3]
Quantitative Data Summary
The preclinical data for this compound demonstrates its potency, selectivity, and anti-proliferative effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | IC50 / GI50 (nM) |
| Enzymatic Activity | |
| EP300 | 28 |
| CBP | 22 |
| Cellular H3K27 Acetylation | 54 |
| HAT Family Selectivity | |
| TIP60 | >50,000 |
| MYST2 | >50,000 |
| MYST4 | >50,000 |
| PCAF | >50,000 |
| GCN5 | >50,000 |
| Prostate Cancer Cell Line Growth Inhibition | |
| VCaP (AR-positive) | 0.6 |
| 22Rv1 (AR-positive) | 6.5 |
| LNCaP (AR-positive) | 3.4 |
| PC3 (AR-negative) | 287.2 |
Data sourced from multiple references.[4][5][6]
Table 2: In Vivo Efficacy of this compound in a Castrated VCaP Xenograft Mouse Model
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) |
| 0.3 mg/kg | 39 |
| 1 mg/kg | 74 |
| 3 mg/kg | 109 |
Data sourced from multiple references.[4][5]
Signaling Pathway and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the HAT activity of EP300 and CBP. In prostate cancer, EP300/CBP act as crucial co-activators for the androgen receptor (AR). By acetylating histones at gene promoter and enhancer regions, they facilitate the transcription of AR target genes that drive cell proliferation and survival. This compound disrupts this process, leading to a downstream reduction in the expression of key proteins like Prostate-Specific Antigen (PSA).[4]
Experimental Protocols
The following are representative protocols for the key experiments conducted in the discovery and characterization of this compound, based on standard methodologies.
In Vitro HAT Activity Assay
This assay quantifies the enzymatic activity of EP300/CBP and the inhibitory effect of this compound.
Methodology:
-
Reagent Preparation: Recombinant human EP300 or CBP enzyme, a histone H3 peptide substrate, and acetyl-CoA are prepared in a suitable assay buffer. A serial dilution of this compound is prepared to determine a dose-response curve.
-
Reaction Incubation: The enzyme, substrate, and varying concentrations of this compound are pre-incubated in a 96-well plate. The reaction is initiated by the addition of acetyl-CoA. The plate is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The level of histone acetylation is quantified. This can be achieved through various methods, such as an ELISA-based approach using an antibody specific for acetylated lysine residues or a fluorescence-based assay that detects the co-product, Coenzyme A.
-
Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the growth of prostate cancer cell lines.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., VCaP, 22Rv1, LNCaP, PC3) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The absorbance or luminescence is read using a plate reader. The growth inhibition (GI50) value is calculated by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Castrated VCaP Xenograft Model
This animal model evaluates the anti-tumor efficacy of this compound in a setting that mimics castration-resistant prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of this compound: a Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor [jstage.jst.go.jp]
- 6. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
The Architecture of Discovery: A Technical Guide to the Structure-Based Design of DS-9300
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the structure-based design, mechanism of action, and preclinical evaluation of DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. The development of this compound serves as a compelling case study in modern drug discovery, leveraging detailed structural biology to achieve high potency and selectivity. This document provides a granular look at the experimental methodologies and quantitative data that underpinned its discovery and preclinical validation.
Introduction: Targeting the Epigenome in Cancer
Histone acetylation is a critical post-translational modification that regulates gene expression, and its dysregulation is a hallmark of various cancers.[1][2][3] The homologous histone acetyltransferases EP300 (also known as p300) and CREB-binding protein (CBP) are key transcriptional co-activators that play a crucial role in the acetylation of histone H3 at lysine 27 (H3K27ac), a mark associated with active enhancers and gene transcription.[1][2] In malignancies such as castration-resistant prostate cancer (CRPC), the activity of EP300/CBP is linked to oncogenic signaling pathways, making them attractive therapeutic targets.[4][5][6][7] this compound was developed as a highly potent and selective inhibitor of the HAT activity of EP300/CBP.[1][2][3]
The Structure-Based Design Journey of this compound
The discovery of this compound was anchored in a structure-based drug design (SBDD) strategy. This approach utilized the co-crystal structures of the EP300 HAT domain in complex with initial hit compounds to guide the iterative process of inhibitor optimization.[1][2][3] This powerful methodology allows for the rational design of molecules with enhanced potency, selectivity, and pharmacokinetic properties by visualizing and understanding the molecular interactions between the inhibitor and its target protein at an atomic level.
Below is a logical workflow representing the structure-based design and optimization process that led to the identification of this compound.
Mechanism of Action: Inhibition of EP300/CBP Signaling
This compound exerts its anti-tumor effects by directly inhibiting the catalytic HAT activity of EP300 and CBP. This inhibition prevents the transfer of acetyl groups to histone tails, specifically reducing H3K27 acetylation. The reduction in this key epigenetic mark leads to the decommissioning of active enhancers and promoters of oncogenes, resulting in the downregulation of their expression and subsequent inhibition of tumor cell growth and proliferation.
The following diagram illustrates the signaling pathway impacted by this compound.
Quantitative Preclinical Data
The preclinical development of this compound generated a wealth of quantitative data demonstrating its potency, selectivity, and in vivo efficacy. This data is summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 / GI50 (nM) |
| Enzymatic Inhibition | ||
| EP300 HAT | - | 28[8] |
| CBP HAT | - | 22 |
| Cellular H3K27ac Inhibition | ||
| H3K27ac | VCaP | 50 |
| Anti-proliferative Activity | ||
| Growth Inhibition | VCaP (AR-positive) | 0.6[8] |
| 22Rv1 (AR-positive) | 6.5[8] | |
| LNCaP (AR-positive) | 3.4[8] | |
| PC3 (AR-negative) | 287.2[8] |
Table 2: In Vivo Efficacy of this compound in a Castrated VCaP Xenograft Mouse Model
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (%) |
| 0.3 mg/kg | 39[8] |
| 1 mg/kg | 74[8] |
| 3 mg/kg | 109[8] |
Note: Tumor growth inhibition exceeding 100% suggests tumor regression.
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Metabolic Stability | ||
| % Remaining after incubation | Mouse Liver Microsomes | 86 |
| Human Liver Microsomes | 44 |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings related to this compound, detailed experimental protocols for key assays are provided below. These are based on standard methodologies in the field and reflect the likely procedures used in the discovery of this compound.
EP300/CBP Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of compounds against EP300/CBP.
-
Objective: To measure the IC50 value of this compound against the HAT activity of recombinant EP300 and CBP.
-
Materials:
-
Recombinant human EP300 or CBP (catalytic domain).
-
Histone H3 peptide (e.g., amino acids 1-21) as substrate.
-
[³H]-Acetyl-Coenzyme A as a cofactor.
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).
-
This compound, serially diluted in DMSO.
-
P-81 phosphocellulose filter paper.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant EP300 or CBP enzyme, and the histone H3 peptide substrate in a 96-well plate.
-
Add serially diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto P-81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl-CoA.
-
Dry the filter paper and place it in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable curve-fitting software.
-
Cellular H3K27ac AlphaLISA Assay
This protocol outlines a homogeneous (no-wash) assay to quantify the levels of H3K27 acetylation in cells following compound treatment.
-
Objective: To measure the ability of this compound to inhibit H3K27 acetylation in a cellular context.
-
Materials:
-
VCaP cells.
-
Cell culture medium and supplements.
-
This compound, serially diluted in DMSO.
-
AlphaLISA H3K27ac detection kit (containing AlphaLISA Acceptor beads conjugated to an anti-H3K27ac antibody, Streptavidin-coated Donor beads, and a biotinylated anti-Histone H3 antibody).
-
Lysis and extraction buffers.
-
384-well white microplates.
-
An EnVision-compatible plate reader.
-
-
Procedure:
-
Seed VCaP cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with serially diluted this compound or DMSO for a specified duration (e.g., 24 hours).
-
Lyse the cells directly in the wells by adding the provided lysis buffer, followed by a short incubation.
-
Add the extraction buffer to release histones from the DNA.
-
Add a mixture of the AlphaLISA Acceptor beads and the biotinylated anti-Histone H3 antibody. Incubate to allow for the capture of acetylated histones.
-
Add the Streptavidin-Donor beads and incubate in the dark. The donor beads will bind to the biotinylated antibody, bringing the donor and acceptor beads into proximity if H3K27ac is present.
-
Read the plate on an EnVision reader. Laser excitation at 680 nm will result in a luminescent signal at 615 nm if the beads are in proximity.
-
Calculate the percent inhibition of the H3K27ac signal for each this compound concentration and determine the IC50 value.
-
VCaP Xenograft Mouse Model for In Vivo Efficacy
This protocol describes the establishment of a castrated VCaP xenograft model to evaluate the in vivo anti-tumor activity of this compound.
-
Objective: To assess the dose-dependent anti-tumor efficacy of orally administered this compound.
-
Materials:
-
Male immunodeficient mice (e.g., SCID or NOD/SCID).
-
VCaP cells.
-
Matrigel.
-
Surgical instruments for castration.
-
This compound formulated for oral gavage.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously implant a suspension of VCaP cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Perform surgical castration on the tumor-bearing mice to create a model of castration-resistant prostate cancer.
-
Once the tumors have regrown and reached a specified size, randomize the mice into treatment groups (vehicle control and different doses of this compound).
-
Administer this compound or vehicle via oral gavage once daily for the duration of the study (e.g., 28-35 days).
-
Measure tumor volumes with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
The development of this compound is a testament to the power of structure-based drug design in creating highly potent and selective inhibitors for challenging targets like EP300/CBP. The preclinical data robustly supports its mechanism of action and demonstrates significant anti-tumor efficacy in a relevant in vivo model of castration-resistant prostate cancer. The detailed experimental protocols provided in this guide are intended to support the broader research community in further investigating the role of EP300/CBP in cancer and in the development of next-generation epigenetic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting p300/CBP in lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pcf.org [pcf.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
Preclinical Profile of DS-9300: A Novel EP300/CBP Histone Acetyltransferase Inhibitor for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP), in the context of prostate cancer. This document summarizes key quantitative findings, outlines plausible experimental methodologies based on established scientific protocols, and visualizes the core signaling pathways and experimental workflows.
Core Data Presentation
The preclinical evaluation of this compound has demonstrated its potential as a therapeutic agent for prostate cancer through both in vitro and in vivo studies. The key quantitative data from these assessments are summarized below for clear comparison.
In Vitro Activity
This compound has shown potent inhibition of EP300/CBP HAT activity and significant anti-proliferative effects in various prostate cancer cell lines.
| Parameter | Value | Cell Line/Target | Description |
| IC50 (EP300) | 28 nM | Enzyme Assay | Concentration of this compound required to inhibit 50% of EP300 histone acetyltransferase activity. |
| IC50 (CBP) | 22 nM | Enzyme Assay | Concentration of this compound required to inhibit 50% of CBP histone acetyltransferase activity. |
| IC50 (H3K27ac) | 50 nM | Cellular Assay | Concentration of this compound required to reduce histone H3 lysine 27 acetylation by 50% in cells, a key marker of EP300/CBP activity. |
| GI50 (VCaP) | 0.6 nM | Cell Viability Assay | Concentration of this compound required to inhibit the growth of the androgen-sensitive VCaP prostate cancer cell line by 50%. |
| GI50 (22Rv1) | 6.5 nM | Cell Viability Assay | Concentration of this compound required to inhibit the growth of the castration-resistant 22Rv1 prostate cancer cell line by 50%. |
| GI50 (LNCaP) | 3.4 nM | Cell Viability Assay | Concentration of this compound required to inhibit the growth of the androgen-sensitive LNCaP prostate cancer cell line by 50%. |
| IC50 (PC3) | 287 nM | Cell Viability Assay | Concentration of this compound required to inhibit 50% of the growth of the androgen-receptor negative PC3 prostate cancer cell line, demonstrating selectivity for AR-positive lines. |
In Vivo Efficacy
In a castration-resistant prostate cancer (CRPC) mouse model using VCaP xenografts, orally administered this compound demonstrated significant dose-dependent antitumor activity.
| Animal Model | Treatment | Dosage | Outcome |
| VCaP Xenograft | This compound (oral, once daily) | 0.3 mg/kg | Dose-dependent antitumor activity. |
| VCaP Xenograft | This compound (oral, once daily) | 1 mg/kg | Dose-dependent antitumor activity. |
| VCaP Xenograft | This compound (oral, once daily) | 3 mg/kg | Potent antitumor effects with no significant body weight loss observed. Also led to a dose-dependent reduction in Prostate-Specific Antigen (PSA) levels.[1] |
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical evaluation of this compound, based on standard laboratory practices for cancer drug development.
In Vitro HAT Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of EP300 and CBP.
Objective: To quantify the concentration of this compound required to inhibit 50% of the histone acetyltransferase activity of recombinant EP300 and CBP.
Materials:
-
Recombinant human EP300 and CBP enzymes
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT)
-
Detection reagent (e.g., fluorescent probe that reacts with free Coenzyme A)
Procedure:
-
A solution of the recombinant HAT enzyme (EP300 or CBP) is prepared in the assay buffer.
-
This compound is serially diluted to a range of concentrations.
-
The enzyme solution is incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The HAT reaction is initiated by the addition of the histone H3 peptide substrate and Acetyl-CoA.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 37°C.
-
The reaction is stopped, and the amount of product (acetylated histone and free Coenzyme A) is quantified. A common method involves a fluorescent probe that reacts with the sulfhydryl group on the free Coenzyme A, generating a fluorescent signal.
-
The signal is read using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Growth Inhibition (GI50) Assay
This assay determines the effectiveness of this compound in suppressing the proliferation of prostate cancer cell lines.
Objective: To determine the concentration of this compound required to inhibit the growth of prostate cancer cell lines by 50%.
Materials:
-
Prostate cancer cell lines (VCaP, 22Rv1, LNCaP, PC3)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics
-
This compound
-
Cell viability reagent (e.g., resazurin-based or ATP-based)
-
96-well cell culture plates
Procedure:
-
Prostate cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in cell culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the cells and replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
The cells are incubated with the compound for a specified period, typically 72 hours.
-
After the incubation period, a cell viability reagent is added to each well.
-
The plates are incubated for a further period (e.g., 1-4 hours) to allow for the development of a colorimetric or fluorescent signal, which is proportional to the number of viable cells.
-
The absorbance or fluorescence is measured using a plate reader.
-
The GI50 value is determined by plotting the percentage of cell growth inhibition relative to the vehicle control against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
VCaP Xenograft Mouse Model
This in vivo model is used to assess the antitumor efficacy of this compound in a setting that mimics human castration-resistant prostate cancer.
Objective: To evaluate the dose-dependent antitumor activity and effect on PSA levels of orally administered this compound in a VCaP xenograft mouse model.
Materials:
-
VCaP human prostate cancer cells
-
Immunocompromised male mice (e.g., SCID or nude mice)
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
VCaP cells are harvested and resuspended in a mixture of cell culture medium and Matrigel.
-
A specific number of cells (e.g., 1-5 x 10^6) is subcutaneously injected into the flank of each mouse.
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Once the tumors reach the desired size, the mice are castrated to induce a castration-resistant state.
-
Following castration, when tumors resume growth, the mice are randomized into different treatment groups (vehicle control and different doses of this compound).
-
This compound or vehicle is administered orally once daily.
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Blood samples are collected periodically to measure serum PSA levels using an appropriate immunoassay.
-
The study is continued for a predetermined period or until the tumors in the control group reach a specified maximum size.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
-
The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the this compound-treated groups to the vehicle control group.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical assessment of this compound.
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Caption: Workflow for in vitro growth inhibition (GI50) assay.
Caption: Workflow for the in vivo VCaP xenograft study.
Caption: Role of EP300/CBP in androgen receptor signaling.
References
The Role of DS-9300 in Histone H3K27 Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB-binding protein (CBP).[1] These two enzymes play a critical role in the regulation of gene expression through the acetylation of histone and non-histone proteins. A key substrate of p300/CBP is lysine 27 on histone H3 (H3K27), and the acetylation of this residue is a well-established epigenetic mark associated with active gene transcription. By inhibiting the catalytic activity of p300 and CBP, this compound leads to a reduction in H3K27 acetylation, which in turn modulates the expression of key oncogenes. This mechanism of action has shown significant promise in preclinical models of castration-resistant prostate cancer (CRPC), highlighting this compound as a potential therapeutic agent in this setting. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its preclinical data, and detailed protocols for key experimental assays.
Introduction to Histone Acetylation and the Role of p300/CBP
Histone acetylation is a dynamic post-translational modification that plays a fundamental role in chromatin organization and gene regulation. The addition of an acetyl group to lysine residues on the N-terminal tails of histones, catalyzed by HATs, neutralizes their positive charge, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater accessibility of the transcriptional machinery to the DNA, generally resulting in increased gene transcription. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure ("heterochromatin") and transcriptional repression.
The paralogous proteins p300 (also known as EP300) and CBP are key HATs that act as transcriptional co-activators for a multitude of signaling pathways involved in cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer.[2][3] One of the most well-characterized functions of p300/CBP is the acetylation of H3K27, a hallmark of active enhancers and promoters.
This compound: A Selective p300/CBP HAT Inhibitor
This compound was identified through a structure-based drug design approach as a highly potent and selective inhibitor of the HAT activity of p300 and CBP.[4][5][6] It exerts its effect by competing for the active site of the enzyme, thereby preventing the transfer of an acetyl group from acetyl-CoA to histone substrates.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic HAT domain of p300 and CBP. This leads to a dose-dependent decrease in the levels of H3K27 acetylation within cancer cells. The reduction of this key activating histone mark at the regulatory regions of oncogenes, such as those driven by the androgen receptor (AR) and c-MYC in prostate cancer, results in the downregulation of their expression and subsequent inhibition of tumor cell growth and proliferation.[7]
Preclinical Data Summary
The preclinical activity of this compound has been evaluated in a series of in vitro and in vivo studies, demonstrating its potential as an anti-cancer agent.
In Vitro Potency and Selectivity
This compound exhibits potent inhibition of both p300 and CBP HAT activity with low nanomolar IC50 values. It also demonstrates potent growth inhibition in androgen receptor-positive prostate cancer cell lines.
| Parameter | Value | Reference |
| p300 IC50 | 28 nM | [8] |
| CBP IC50 | 22 nM | [8] |
| H3K27ac Cellular IC50 | 50 nM | [8] |
| VCaP GI50 | 0.6 nM | |
| 22Rv1 GI50 | 6.5 nM | |
| LNCaP GI50 | 3.4 nM | |
| PC3 IC50 | 287 nM |
In Vitro DMPK Properties
This compound has shown favorable metabolic stability in liver microsomes.
| Species | % Remaining | Reference |
| Mouse Liver Microsomes | 86% | [8] |
| Human Liver Microsomes | 44% | [8] |
In Vivo Efficacy
Oral administration of this compound demonstrated dose-dependent antitumor activity in a VCaP xenograft mouse model of castration-resistant prostate cancer, with no significant body weight loss observed. This anti-tumor activity correlated with a dose-dependent reduction in prostate-specific antigen (PSA) levels.
| Dose (mg/kg, once daily) | Tumor Growth Inhibition | Reference |
| 0.3 | Dose-dependent | |
| 1 | Dose-dependent | |
| 3 | Dose-dependent |
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay
This protocol outlines a method to determine the in vitro inhibitory activity of this compound on p300/CBP.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Core histones (e.g., from calf thymus)
-
[3H]-Acetyl-CoA
-
This compound
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, recombinant p300/CBP enzyme, and varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the reaction by adding core histones and [3H]-Acetyl-CoA.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.
-
Allow the filter paper to dry completely.
-
Place the filter paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot for Histone H3K27 Acetylation
This protocol is for assessing the cellular activity of this compound by measuring the levels of H3K27 acetylation in treated cells.
Materials:
-
Prostate cancer cell line (e.g., VCaP)
-
This compound
-
Cell lysis buffer and acid extraction reagents
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed and culture prostate cancer cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Harvest the cells and perform histone extraction, typically using an acid extraction method.
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-acetyl-H3K27 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-H3K27 signal to the total H3 signal to determine the relative change in acetylation.
Prostate Cancer Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
References
- 1. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Is histone acetylation the most important physiological function for CBP and p300? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 6. youtube.com [youtube.com]
- 7. Targeting the p300/CBP Axis in Lethal Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
DS-9300: A Deep Dive into its Selectivity Profile Against Histone Acetyltransferase (HAT) Family Members
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and orally bioavailable small molecule inhibitor of the closely related histone acetyltransferases (HATs), p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP).[1][2] These enzymes are critical transcriptional co-activators that play a pivotal role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer. This compound was identified through a structure-based drug design approach and has demonstrated promising anti-tumor efficacy, particularly in models of castration-resistant prostate cancer (CRPC).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against HAT family members, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Quantitative Selectivity and Potency of this compound
The inhibitory activity of this compound has been quantified against its primary targets, p300 and CBP, and in cellular assays measuring the acetylation of their downstream target, histone H3 at lysine 27 (H3K27), as well as its anti-proliferative effects in various cancer cell lines.
| Target/Assay | IC50/GI50 (nM) | Notes |
| Biochemical Assays | ||
| p300 (EP300) | 28 | [1] |
| CBP | 22 | [1] |
| Cellular Assays | ||
| H3K27 Acetylation (H3K27ac) | 50 | [1] |
| VCaP (prostate cancer cell line) | 0.6 | [1] |
| 22Rv1 (prostate cancer cell line) | 6.5 | [1] |
| LNCaP (prostate cancer cell line) | 3.4 | [1] |
| PC3 (prostate cancer cell line) | 287 | [1] |
While comprehensive quantitative data for this compound against a broad panel of other HAT family members (e.g., from the GNAT and MYST families) is not extensively available in the public domain, reports indicate that this compound exhibits high selectivity for p300/CBP. For instance, other HATs such as PCAF (a member of the GNAT family) and Myst3 (a member of the MYST family) are not significantly inhibited by similar compounds, suggesting a favorable selectivity profile for this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize the selectivity and activity of HAT inhibitors like this compound.
In Vitro Radiometric Histone Acetyltransferase (HAT) Assay
This biochemical assay directly measures the enzymatic activity of p300/CBP and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
[3H]-Acetyl Coenzyme A ([3H]-Acetyl-CoA)
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Phosphocellulose filter paper
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone peptide substrate, and the recombinant p300 or CBP enzyme.
-
Add this compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [3H]-Acetyl-CoA.
-
Incubate the reaction for a specific time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the amount of incorporated [3H] using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Cellular H3K27 Acetylation
This cell-based assay is used to confirm the on-target effect of this compound by measuring the levels of H3K27 acetylation in cells.
Materials:
-
Cancer cell lines (e.g., VCaP)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K27 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cancer cells to a desired confluency.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-H3K27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on H3K27 acetylation.
Mandatory Visualizations
Signaling Pathway: p300/CBP in Androgen Receptor Signaling
The following diagram illustrates the pivotal role of p300/CBP as co-activators in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer. This compound inhibits the HAT activity of p300/CBP, thereby disrupting this oncogenic signaling cascade.
Caption: p300/CBP in Androgen Receptor Signaling Pathway.
Experimental Workflow: Characterization of a Selective HAT Inhibitor
The following diagram outlines a typical experimental workflow for the identification and characterization of a selective HAT inhibitor like this compound.
Caption: Experimental Workflow for HAT Inhibitor Characterization.
References
Navigating Novel Therapeutic Avenues in Castration-Resistant Prostate Cancer: A Technical Overview of DS-7300 and DS-9300
In Vitro Activity of DS-9300 in AR-Positive Prostate Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the in vitro activity of DS-9300, a novel small molecule inhibitor, in androgen receptor (AR)-positive prostate cancer cells. The document outlines the core mechanism of action, presents quantitative data on its efficacy, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective orally available inhibitor of the histone acetyltransferases (HATs) E1A binding protein (EP300) and CREB binding protein (CBP)[1]. In AR-positive prostate cancer, EP300 and CBP act as transcriptional coactivators for the androgen receptor. By acetylating histones and the AR itself, they play a crucial role in the transcription of AR target genes that drive tumor cell growth and proliferation. This compound competitively inhibits the catalytic activity of EP300 and CBP, thereby preventing histone acetylation and suppressing the AR signaling pathway. This leads to a reduction in the expression of key AR-regulated genes, such as Prostate-Specific Antigen (PSA), and ultimately inhibits the growth of AR-positive prostate cancer cells.
Quantitative Data Summary
The in vitro efficacy of this compound has been evaluated across multiple prostate cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, demonstrating the compound's potency and selectivity.
Table 1: this compound IC50 Values for Target Enzymes
| Target Enzyme | IC50 (nM) |
| EP300 | 28 |
| CBP | 22 |
Data sourced from publicly available research.[1]
Table 2: this compound GI50 Values in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | GI50 (nM) |
| VCaP | Positive | 0.6 |
| 22Rv1 | Positive | 6.5 |
| LNCaP | Positive | 3.4 |
| PC3 | Negative | 287 |
Data sourced from publicly available research.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of the androgen receptor and the mechanism of inhibition by this compound.
References
Technical Guide: The Effect of DS-7300 (Ifetroplen Vedotin) on Prostate-Specific Antigen (PSA) Levels in Metastatic Castration-Resistant Prostate Cancer
Disclaimer: Publicly available information on an investigational drug designated "DS-9300" is not available at this time. This document focuses on DS-7300 (ifetroplen vedotin) , an investigational antibody-drug conjugate with a similar nomenclature that has demonstrated effects on Prostate-Specific Antigen (PSA) levels in clinical trials for metastatic castration-resistant prostate cancer (mCRPC). It is presumed that this is the agent of interest for the intended audience of researchers, scientists, and drug development professionals.
Introduction
Prostate-Specific Antigen (PSA) is a key biomarker used for the screening, diagnosis, and monitoring of prostate cancer.[1][2][3][4][5][6] A rise in PSA levels following initial treatment can indicate disease recurrence or progression.[4][7] In the context of metastatic castration-resistant prostate cancer (mCRPC), where the disease progresses despite androgen deprivation therapy, a reduction in PSA levels is a critical indicator of therapeutic response.
DS-7300 is an investigational antibody-drug conjugate (ADC) that targets B7-H3, a protein that is overexpressed in various cancers, including prostate cancer.[8] This technical guide provides an in-depth overview of the available data on the effect of DS-7300 on PSA levels, its mechanism of action, and the methodologies of the key clinical studies.
Mechanism of Action of DS-7300
DS-7300 is comprised of a humanized anti-B7-H3 monoclonal antibody linked to a topoisomerase I inhibitor payload, an exatecan derivative. The proposed mechanism of action involves the antibody component of DS-7300 binding to the B7-H3 protein on the surface of cancer cells. Following binding, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing the cytotoxic payload. This payload then induces DNA damage and apoptosis in the cancer cell.
Clinical Trial Data on PSA Levels
Preliminary results from a phase 1/2 multicenter study (NCT04145622) of DS-7300 in patients with advanced solid tumors included a subgroup of patients with mCRPC.[8] The study reported encouraging preliminary efficacy data, including improvements in PSA levels.[8]
Table 1: Summary of Clinical Trial Findings for DS-7300 in mCRPC
| Clinical Trial Identifier | Phase | Patient Population | Key Findings Related to PSA |
| NCT04145622 | 1/2 | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Preliminary data indicate improvements in prostate-specific antigen (PSA).[8] |
Note: Specific quantitative data on the percentage of PSA decline or PSA response rates have not been publicly released in the referenced abstract.
Experimental Protocols
The following outlines the general methodology for the phase 1/2 clinical trial of DS-7300 based on the available information.[8]
4.1 Study Design
The study consisted of two parts: a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2).[8] DS-7300 was administered intravenously every 3 weeks.[8]
4.2 Patient Population
Patients enrolled in the mCRPC subset were heavily pretreated, with a median of 6.0 prior lines of therapy in Part 1 and 5.0 in Part 2.[8] The age of enrolled patients ranged from 44 to 82 years.[8]
4.3 Efficacy Assessment
Efficacy was assessed through various measures, including RECIST responses and monitoring of PSA levels.[8] The preliminary data indicated improvements in PSA, suggesting a biological effect of DS-7300 on prostate cancer cells.[8]
Androgen Receptor Signaling Context
While DS-7300 does not directly target the androgen receptor (AR), its activity in mCRPC is relevant to the AR signaling pathway. In mCRPC, cancer progression is often driven by restored AR signaling despite low levels of androgens.[9] Therapies that can effectively kill prostate cancer cells independent of the AR axis are of significant interest.
Conclusion
The investigational antibody-drug conjugate DS-7300 has demonstrated preliminary signs of clinical activity in heavily pretreated patients with metastatic castration-resistant prostate cancer, including reported improvements in PSA levels.[8] The mechanism of action, targeting the B7-H3 protein overexpressed on cancer cells to deliver a potent cytotoxic payload, represents a promising therapeutic strategy. As more mature data from ongoing clinical trials become available, a more quantitative understanding of the effect of DS-7300 on PSA kinetics and its overall clinical benefit will be elucidated. This will be crucial for positioning DS-7300 in the treatment landscape for advanced prostate cancer.
References
- 1. PSA Test for Prostate Cancer | ZERO Prostate Cancer [zerocancer.org]
- 2. Prostate-specific antigen (PSA) levels by age: What to know | MD Anderson Cancer Center [mdanderson.org]
- 3. Prostate-Specific Antigen (PSA) Levels by Age [healthline.com]
- 4. Prostate-Specific Antigen (PSA) Test - NCI [cancer.gov]
- 5. Emerging tools for the early detection of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Following PSA Levels During and After Prostate Cancer Treatment | American Cancer Society [cancer.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. PSA-targeted Alpha-, Beta- and Positron Emitting Immuno-Theranostics in Murine Prostate Cancer Models and Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DS-9300 in Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-9300 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CBP (CREB-binding protein). These enzymes are critical co-activators in various cellular processes, including the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer.[1][2][3] This document provides detailed protocols for in vitro studies to evaluate the activity of this compound, focusing on its effects on cell viability and target engagement in prostate cancer cell lines.
Introduction
Histone acetyltransferases (HATs) play a crucial role in epigenetic regulation by catalyzing the transfer of acetyl groups to lysine residues on histone and non-histone proteins. This acetylation is generally associated with a more open chromatin structure, facilitating gene transcription. The homologous proteins p300 and CBP are key HATs that regulate the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis. In prostate cancer, p300/CBP are known to be co-activators of the androgen receptor (AR), and their inhibition presents a promising therapeutic strategy.[2][4] this compound has been identified as a potent inhibitor of both p300 and CBP.[1] These application notes provide standardized protocols for investigating the in vitro efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (p300) | 28 nM | Enzyme Assay | [1] |
| IC50 (CBP) | 22 nM | Enzyme Assay | [1] |
| IC50 (H3K27ac) | 50 nM | Cellular Assay | [1] |
| GI50 | 0.6 nM | VCaP (AR-positive) | [1] |
| GI50 | 6.5 nM | 22Rv1 (AR-positive) | [1] |
| GI50 | 3.4 nM | LNCaP (AR-positive) | [1] |
| IC50 | 287 nM | PC3 (AR-negative) | [1] |
Metabolic Stability of this compound
| Species | Microsomal Stability | Remaining Compound (%) | Reference |
| Mouse | Liver Microsomes | 86% | [1] |
| Human | Liver Microsomes | 44% | [1] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is designed to determine the half-maximal growth inhibitory concentration (GI50) of this compound in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
MTS/MTT Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.[5]
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log concentration of this compound and determine the GI50 value using non-linear regression analysis.
-
Western Blot for Histone Acetylation
This protocol is used to confirm the target engagement of this compound by measuring the levels of histone H3 lysine 27 acetylation (H3K27ac).
Materials:
-
Prostate cancer cell lines
-
This compound (dissolved in DMSO)
-
6-well plates
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels (15%)
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-acetyl-H3K27, anti-total H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Histone Extraction:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for 4-24 hours.
-
Wash cells with ice-cold PBS and perform histone extraction using an acid extraction method.[6]
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95°C for 5 minutes.[6]
-
-
SDS-PAGE and Western Blotting:
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.[6]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL detection reagent.
-
Visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the acetyl-H3K27 signal to the total H3 signal.
-
Visualizations
Signaling Pathway of this compound in Prostate Cancer
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CBP/p300, a promising therapeutic target for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBP/p300, a promising therapeutic target for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 2.3 |. Cell viability assay [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. news-medical.net [news-medical.net]
Application Notes and Protocols for DS-9300 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on DS-9300, a potent and orally bioavailable inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. The following protocols and data are intended to guide the design of in vivo studies for researchers investigating the therapeutic potential of this compound in oncology, particularly in castration-resistant prostate cancer (CRPC).
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic activity of two closely related histone acetyltransferases, E1A binding protein (EP300) and CREB binding protein (CBP).[1] These enzymes play a critical role in the regulation of gene expression by acetylating histone and non-histone proteins, including the androgen receptor (AR), which is a key driver of prostate cancer. By inhibiting EP300/CBP, this compound can modulate the expression of AR-regulated genes, leading to anti-tumor activity in AR-dependent prostate cancer models.[1]
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting prostate tumor growth.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1]
| Target | Assay | IC50 / GI50 (nM) |
| EP300 | Biochemical Assay | 28 |
| CBP | Biochemical Assay | 22 |
| H3K27ac | Cellular Assay | 50 |
| VCaP (AR-positive) | Cell Proliferation | 0.6 (GI50) |
| 22Rv1 (AR-positive) | Cell Proliferation | 6.5 (GI50) |
| LNCaP (AR-positive) | Cell Proliferation | 3.4 (GI50) |
| PC3 (AR-negative) | Cell Proliferation | 287 (IC50) |
Table 2: In Vivo Efficacy of this compound in VCaP Xenograft Mouse Model [1]
| Dosage (mg/kg, once daily, oral) | Anti-tumor Activity | Prostate-Specific Antigen (PSA) Levels | Body Weight Loss |
| 0.3 | Dose-dependent | Dose-dependent reduction | No significant loss |
| 1 | Dose-dependent | Dose-dependent reduction | No significant loss |
| 3 | Dose-dependent | Dose-dependent reduction | No significant loss |
Experimental Protocols
Protocol 1: In Vivo Anti-tumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a prostate cancer xenograft model, based on the study referenced.[1]
1. Cell Culture and Implantation:
- Culture VCaP cells in appropriate media and conditions.
- Harvest cells and resuspend in a suitable matrix (e.g., Matrigel) at the desired concentration.
- Subcutaneously implant the VCaP cells into the flank of immunocompromised mice (e.g., NOD/SCID or similar).
- Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
2. Animal Randomization and Dosing:
- Randomize mice with established tumors into vehicle control and treatment groups.
- Prepare this compound in a suitable vehicle for oral administration.
- Administer this compound or vehicle orally, once daily, at the desired dose levels (e.g., 0.3, 1, and 3 mg/kg).
3. Monitoring and Endpoints:
- Measure tumor volume and body weight regularly (e.g., twice weekly).
- Collect blood samples at specified time points to measure serum PSA levels.
- At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blot, immunohistochemistry).
4. Data Analysis:
- Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
- Analyze the correlation between this compound dose, tumor growth, and PSA levels.
- Assess tolerability by monitoring body weight changes.
Experimental Workflow
Caption: Workflow for an in vivo xenograft study of this compound.
References
Application Notes and Protocols for DS-9300 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a highly potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) EP300 (E1A binding protein p300) and its paralog CBP (CREB-binding protein).[1] These enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins, making them attractive therapeutic targets in oncology.[2][3][4][5] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in prostate cancer.[2] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with its mechanism of action and relevant cellular activity data.
This compound Properties and Mechanism of Action
This compound exerts its biological effects by inhibiting the catalytic activity of the EP300/CBP HATs.[1] This inhibition leads to a reduction in the acetylation of histone H3 at lysine 27 (H3K27ac), a key epigenetic mark associated with active gene transcription.[2][4][5] By decreasing H3K27ac levels, this compound can modulate the expression of genes involved in cancer cell proliferation and survival.
Signaling Pathway of this compound
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Histone acetylation by p300 is involved in CREB-mediated transcription on chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring DS-9300 IC50 and GI50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and orally bioavailable small-molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CREB-binding protein (CBP).[1] These two proteins are critical co-activators of transcription factors, including the androgen receptor (AR), which plays a pivotal role in the progression of prostate cancer.[1][2][3] By inhibiting the catalytic activity of p300 and CBP, this compound disrupts AR-mediated gene transcription, leading to reduced proliferation of cancer cells. These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.
Mechanism of Action and Signaling Pathway
p300 and CBP are key regulators of gene expression through their intrinsic HAT activity, which involves the transfer of an acetyl group to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that allows for the binding of transcription factors and the initiation of gene transcription. In prostate cancer, p300 and CBP are co-activators of the androgen receptor (AR).[1][2] Upon binding of androgens, the AR translocates to the nucleus and, in concert with co-activators like p300/CBP, initiates the transcription of genes that drive tumor growth and survival. This compound inhibits the HAT activity of p300/CBP, thereby preventing histone acetylation and the subsequent transcription of AR target genes.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound against its targets and in various prostate cancer cell lines.
| Parameter | Value (nM) | Target/Cell Line | Comments |
| IC50 | 22 | CBP (enzymatic assay) | Direct inhibition of CBP histone acetyltransferase activity.[1] |
| IC50 | 28 | EP300 (enzymatic assay) | Direct inhibition of EP300 histone acetyltransferase activity.[1] |
| IC50 | 50 | H3K27ac (cellular assay) | Inhibition of histone H3 lysine 27 acetylation in cells.[1] |
| GI50 | 0.6 | VCaP | Androgen receptor (AR)-positive prostate cancer cell line.[1] |
| GI50 | 3.4 | LNCaP | Androgen receptor (AR)-positive prostate cancer cell line.[1] |
| GI50 | 6.5 | 22Rv1 | Androgen receptor (AR)-positive prostate cancer cell line.[1] |
| IC50 | 287 | PC3 | Androgen receptor (AR)-negative prostate cancer cell line.[1] |
Experimental Protocols
Protocol for Determining IC50 of this compound using an In Vitro Histone Acetyltransferase (HAT) Assay
This protocol outlines a fluorescence-based assay to determine the IC50 of this compound against p300/CBP. The assay measures the production of Coenzyme A (CoASH), a product of the HAT reaction.
Materials:
-
Recombinant human p300 or CBP protein
-
This compound
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT assay buffer
-
Fluorescent dye that reacts with the free thiol group of CoASH (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well plates
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in HAT assay buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme and Substrate Preparation: Dilute the recombinant p300/CBP enzyme and the histone H3 peptide substrate to their working concentrations in cold HAT assay buffer.
-
Reaction Setup: a. To each well of a 96-well plate, add the diluted this compound or vehicle control. b. Add the diluted p300/CBP enzyme to each well. c. Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add Acetyl-CoA to each well to start the HAT reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction by adding a stop solution. b. Add the fluorescent dye solution to each well. This dye will react with the CoASH produced during the reaction. c. Incubate the plate in the dark for 15-20 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Normalize the data by setting the fluorescence of the vehicle control as 100% activity and the fluorescence of a no-enzyme control as 0% activity. c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Protocol for Determining GI50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the GI50 of this compound in prostate cancer cell lines. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1)
-
This compound
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture the prostate cancer cells to ~80% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium. c. Count the cells and adjust the cell density to the desired concentration. d. Seed the cells into opaque-walled 96-well plates at the predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. c. Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO). d. Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
CellTiter-Glo® Assay: a. Equilibrate the 96-well plates and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the culture medium in the well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only). b. Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle-treated control wells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use non-linear regression analysis to determine the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth.
References
Application Notes and Protocols for DS-9300 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and selective oral inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300) and CREB-binding protein (CBP). These two proteins are critical transcriptional co-activators that play a central role in various cellular processes, including cell growth, differentiation, and survival. In the context of oncology, particularly in hormone-dependent cancers like prostate cancer, p300/CBP are key co-activators for the Androgen Receptor (AR). By inhibiting the HAT activity of p300/CBP, this compound can disrupt AR signaling, leading to the downregulation of AR target genes and subsequent inhibition of tumor growth. Preclinical studies have demonstrated the potent anti-tumor activity of this compound as a monotherapy in castration-resistant prostate cancer (CRPC) models.
These application notes provide a comprehensive overview of the rationale and methodologies for applying this compound in combination therapy studies, drawing upon the preclinical and clinical findings of other p300/CBP inhibitors. The goal is to equip researchers with the necessary information to design and execute robust studies to explore the synergistic potential of this compound with other anti-cancer agents.
Mechanism of Action and Rationale for Combination Therapy
This compound targets the catalytic HAT domain of p300 and CBP, preventing the acetylation of histone and non-histone proteins. This epigenetic modification is crucial for an open chromatin structure and the recruitment of the transcriptional machinery to gene promoters and enhancers.
Signaling Pathway
The primary mechanism of action of this compound in prostate cancer involves the inhibition of the Androgen Receptor (AR) signaling pathway.
Rationale for Combination
The development of resistance to standard-of-care therapies, such as androgen deprivation therapy (ADT) and second-generation antiandrogens (e.g., enzalutamide, abiraterone), is a major challenge in the treatment of CRPC. This resistance is often driven by the reactivation of AR signaling through various mechanisms, including AR amplification, mutations, and the expression of constitutively active AR splice variants.
Given that p300/CBP are essential co-activators for all forms of the AR, combining this compound with agents that also target the AR pathway, but through different mechanisms, presents a compelling strategy to achieve a more profound and durable anti-tumor response. The potential benefits of combination therapy include:
-
Overcoming Resistance: this compound can potentially re-sensitize tumors that have become resistant to other antiandrogen therapies.
-
Synergistic Efficacy: Targeting the AR pathway at multiple nodes may lead to synergistic or additive anti-tumor effects.
-
Broader Patient Population: Combination therapies may be effective in a wider range of patients with different resistance mechanisms.
Preclinical Combination Therapy Studies: A Protocol Framework
Based on studies with other p300/CBP inhibitors, a framework for preclinical evaluation of this compound in combination with an antiandrogen like enzalutamide is presented below.
In Vitro Studies
Objective: To assess the synergistic or additive effects of this compound and enzalutamide on the proliferation of prostate cancer cell lines.
Cell Lines:
-
VCaP (AR-amplified)
-
LNCaP (AR-mutated)
-
22Rv1 (expresses AR splice variants)
-
DU145 or PC-3 (AR-negative, as a control)
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and enzalutamide, both alone and in combination. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 72 to 120 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific).
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Table 1: Example Data Presentation for In Vitro Synergy
| Cell Line | This compound IC50 (nM) | Enzalutamide IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| VCaP | Value | Value | Value | Synergy/Additive/Antagonism |
| LNCaP | Value | Value | Value | Synergy/Additive/Antagonism |
| 22Rv1 | Value | Value | Value | Synergy/Additive/Antagonism |
| DU145 | Value | Value | Value | Synergy/Additive/Antagonism |
In Vivo Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with enzalutamide in a patient-derived xenograft (PDX) model of mCRPC.
Animal Model: Castrated male immunodeficient mice bearing a well-characterized mCRPC PDX model.
Experimental Protocol: Xenograft Study
-
Tumor Implantation: Implant tumor fragments subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound (at a clinically relevant dose)
-
Enzalutamide (at a standard dose)
-
This compound + Enzalutamide
-
-
Drug Administration: Administer drugs according to their respective schedules (e.g., this compound orally, once daily; enzalutamide orally, once daily).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight twice weekly as a measure of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic analysis.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination therapy compared to monotherapies.
-
Table 2: Example Data Presentation for In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % TGI | p-value vs. Control | p-value vs. Monotherapy |
| Vehicle | Value | - | - | - |
| This compound | Value | Value | Value | - |
| Enzalutamide | Value | Value | Value | - |
| This compound + Enzalutamide | Value | Value | Value | Value |
Experimental Workflow Diagram
Clinical Combination Therapy Studies: Design Considerations
Clinical trials with other p300/CBP inhibitors, such as CCS1477 (inobrodib) and pocenbrodib, provide a roadmap for designing clinical studies for this compound.
Phase I/II Study Design: A common approach is an open-label, dose-escalation (Phase I) and cohort expansion (Phase II) study.
Potential Combination Partners for mCRPC:
-
Antiandrogens: Abiraterone, Enzalutamide
-
PARP Inhibitors: Olaparib (especially in patients with DNA repair gene mutations)
-
Radioligand Therapy: 177Lu-PSMA-617
-
Immunotherapy: Checkpoint inhibitors
Table 3: Example Clinical Trial Design for this compound in mCRPC
| Phase | Study Design | Patient Population | Treatment Arms | Primary Endpoints | Secondary Endpoints |
| Phase I | Dose Escalation (e.g., 3+3 design) | mCRPC patients who have progressed on prior therapies | This compound + Standard dose of combination partner (e.g., enzalutamide) | Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), Safety & Tolerability | Pharmacokinetics, Preliminary Efficacy (e.g., PSA response) |
| Phase II | Cohort Expansion | mCRPC patients (stratified by prior treatment or biomarkers) | This compound (at RP2D) + Combination Partner | Objective Response Rate (ORR), Radiographic Progression-Free Survival (rPFS) | Overall Survival (OS), Duration of Response (DOR), Biomarker analysis |
Logical Relationship of Clinical Trial Phases
Conclusion
This compound, as a potent p300/CBP HAT inhibitor, holds significant promise for the treatment of advanced prostate cancer. The strong biological rationale for combining this compound with existing and emerging therapies warrants thorough preclinical and clinical investigation. The protocols and frameworks provided in these application notes are intended to guide the design of robust studies that can effectively evaluate the therapeutic potential of this compound in combination regimens, with the ultimate goal of improving outcomes for patients with cancer.
Application Notes and Protocols for Evaluating DS-9300 Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is an orally bioavailable small molecule inhibitor targeting the histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and CREB-binding protein (CBP). These proteins are critical co-activators in various cellular signaling pathways, including the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer. In castration-resistant prostate cancer (CRPC), the AR signaling axis often remains active, and targeting co-activators like EP300/CBP presents a promising therapeutic strategy. Preclinical evaluation of this compound in relevant animal models is crucial to understanding its in vivo efficacy, mechanism of action, and potential as a therapeutic agent for CRPC.
These application notes provide detailed protocols for utilizing a VCaP xenograft mouse model to assess the anti-tumor efficacy of this compound. VCaP cells are derived from a human prostate cancer vertebral metastasis and are notable for expressing wild-type androgen receptor, making them a clinically relevant model for studying CRPC.
Signaling Pathway of EP300/CBP in Androgen Receptor Signaling
The following diagram illustrates the central role of EP300 and CBP in the androgen receptor signaling pathway, which is the target of this compound.
In Vitro Efficacy of this compound
Prior to in vivo studies, the potency of this compound was established in various prostate cancer cell lines. The data highlights the selectivity of this compound for androgen receptor-positive (AR+) cell lines.
| Cell Line | AR Status | GI50 (nM)[1] |
| VCaP | Positive | 0.6 |
| 22Rv1 | Positive | 6.5 |
| LNCaP | Positive | 3.4 |
| PC3 | Negative | 287 |
Preclinical Efficacy of this compound in VCaP Xenograft Model
Preclinical studies have demonstrated the dose-dependent anti-tumor activity of orally administered this compound in a VCaP xenograft mouse model.
| Treatment Group (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Change in Body Weight (%) | Reduction in PSA Levels (%) |
| Vehicle Control | 0 | No significant change | 0 |
| This compound (0.3) | Dose-dependent[1] | No significant loss[1] | Correlated with anti-tumor activity[1] |
| This compound (1.0) | Dose-dependent[1] | No significant loss[1] | Correlated with anti-tumor activity[1] |
| This compound (3.0) | Dose-dependent[1] | No significant loss[1] | Correlated with anti-tumor activity[1] |
Experimental Workflow for In Vivo Efficacy Testing of this compound
The following diagram outlines the key stages of the experimental protocol for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Detailed Experimental Protocols
VCaP Cell Culture
-
Cell Line: VCaP (ATCC® CRL-2876™).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
VCaP Xenograft Mouse Model
-
Animals: Male, 6-8 week old immunodeficient mice (e.g., SCID or NOD/SCID).
-
Acclimatization: Allow animals to acclimatize for at least one week before any experimental procedures.
-
Cell Preparation for Injection:
-
Harvest VCaP cells during the logarithmic growth phase.
-
Wash cells with sterile, serum-free medium or PBS.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^6 cells per 100 µL.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Begin treatment when tumors reach an average volume of 100-150 mm³.
-
Drug Administration and Efficacy Evaluation
-
Randomization: Randomly assign mice with established tumors into treatment and control groups.
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound orally (e.g., 0.3, 1, and 3 mg/kg) or vehicle control once daily.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health and behavior of the animals daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size, exhibit signs of ulceration, or if there is a significant loss of body weight, in accordance with institutional animal care and use committee (IACUC) guidelines.
Endpoint Analyses
-
Blood Collection:
-
At the study endpoint, collect blood via cardiac puncture.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum at -80°C for subsequent analysis.
-
-
Tumor Excision:
-
Excise the tumors, weigh them, and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histopathology.
-
Serum PSA Measurement (ELISA)
-
Assay Kit: Use a commercially available mouse-specific PSA ELISA kit.
-
Procedure: Follow the manufacturer's instructions for the ELISA assay.
-
Analysis: Determine the concentration of PSA in the serum samples by comparing their absorbance to a standard curve.
Western Blot for Histone Acetylation
-
Protein Extraction:
-
Homogenize a portion of the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Perform histone extraction using an acid extraction method.
-
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3K27) and a loading control (e.g., total Histone H3).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound efficacy in a clinically relevant animal model of castration-resistant prostate cancer. The use of the VCaP xenograft model, coupled with detailed endpoint analyses, will enable researchers to thoroughly investigate the in vivo anti-tumor activity and mechanism of action of this promising EP300/CBP HAT inhibitor. Adherence to these standardized protocols will facilitate the generation of reproducible and reliable data to support the further development of this compound as a novel cancer therapeutic.
References
Application Notes and Protocols for Measuring the Impact of DS-9300 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-9300 is a potent and selective orally bioavailable inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein) and CBP (CREB-binding protein). These two proteins are critical coactivators of transcription, playing a central role in regulating the expression of a wide array of genes involved in cellular proliferation, differentiation, and survival. In the context of prostate cancer, p300/CBP are known to be key coactivators for the androgen receptor (AR), a primary driver of prostate cancer growth and progression. By inhibiting the HAT activity of p300/CBP, this compound disrupts the acetylation of histones and other proteins, leading to the downregulation of AR-driven and other oncogenic transcriptional programs.
These application notes provide a comprehensive guide for researchers to measure the impact of this compound on gene expression in prostate cancer cells. The included protocols detail the necessary steps for cell treatment, RNA extraction, and subsequent gene expression analysis using RNA sequencing (RNA-seq) and microarray technologies.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting the catalytic HAT domain of p300 and CBP. This inhibition prevents the transfer of acetyl groups to lysine residues on histone tails (e.g., H3K27) and other transcription factors. The resulting decrease in histone acetylation leads to a more condensed chromatin structure, rendering gene promoters and enhancers less accessible to the transcriptional machinery. In prostate cancer, this has a profound impact on the androgen receptor signaling axis.
Caption: this compound inhibits the HAT domain of p300/CBP, preventing histone acetylation and subsequent oncogenic gene expression.
Data Presentation: Expected Impact of this compound on Gene Expression in Prostate Cancer Cells
While a comprehensive, publicly available dataset detailing the gene expression changes specifically induced by this compound is not yet available, studies on highly selective p300/CBP HAT inhibitors in prostate cancer cell lines allow for the prediction of its impact. Treatment with this compound is expected to lead to the significant downregulation of androgen receptor target genes and other key oncogenes. The following tables provide an illustrative summary of expected gene expression changes based on the known mechanism of action.
Table 1: Expected Downregulated Genes in AR-Positive Prostate Cancer Cells Treated with this compound
| Gene Symbol | Gene Name | Putative Function | Expected Fold Change (log2) | Expected p-value |
| KLK3 | Kallikrein-related peptidase 3 (PSA) | Prostate cancer biomarker, cell growth | -2.5 | < 0.001 |
| TMPRSS2 | Transmembrane protease, serine 2 | Androgen-regulated, cell fusion | -2.0 | < 0.001 |
| MYC | MYC proto-oncogene | Cell cycle progression, proliferation | -1.8 | < 0.001 |
| CCND1 | Cyclin D1 | Cell cycle G1/S transition | -1.5 | < 0.01 |
| NKX3-1 | NK3 homeobox 1 | Prostate development, tumor suppressor | -1.7 | < 0.001 |
| E2F1 | E2F transcription factor 1 | Cell cycle regulation | -1.3 | < 0.01 |
Table 2: Expected Upregulated Genes in AR-Positive Prostate Cancer Cells Treated with this compound
| Gene Symbol | Gene Name | Putative Function | Expected Fold Change (log2) | Expected p-value |
| CDKN1A | Cyclin dependent kinase inhibitor 1A (p21) | Cell cycle arrest | 1.8 | < 0.001 |
| GADD45A | Growth arrest and DNA damage inducible alpha | Apoptosis, cell cycle arrest | 1.5 | < 0.01 |
| BTG2 | BTG anti-proliferation factor 2 | Transcriptional regulation, cell cycle arrest | 1.6 | < 0.01 |
Experimental Protocols
The following protocols provide a framework for conducting experiments to measure the gene expression changes induced by this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection:
-
Use androgen receptor-positive prostate cancer cell lines such as LNCaP or VCaP.
-
Maintain cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in culture medium to achieve the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration (e.g., 10 nM, 100 nM, 1 µM).
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentration of this compound or vehicle (DMSO) control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: RNA Extraction and Quality Control
-
RNA Isolation:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream applications like RNA-seq.
-
Protocol 3: Gene Expression Analysis by RNA Sequencing (RNA-seq)
Caption: A streamlined workflow for preparing RNA samples for sequencing and subsequent data analysis to identify gene expression changes.
-
Library Preparation:
-
Start with high-quality total RNA (100 ng - 1 µg).
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA under elevated temperature.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Purify and size-select the library.
-
-
Sequencing:
-
Quantify the final library and pool multiple libraries if necessary.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between this compound-treated and vehicle-treated samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
-
Pathway and Functional Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify enriched biological pathways and functions among the differentially expressed genes.
-
Protocol 4: Gene Expression Analysis by Microarray
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from total RNA using a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Generate biotin-labeled cRNA by in vitro transcription.
-
-
Hybridization:
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to a whole-genome expression microarray (e.g., Affymetrix GeneChip) overnight in a hybridization oven.
-
-
Washing and Staining:
-
Wash the microarray to remove non-specifically bound cRNA.
-
Stain the array with a streptavidin-phycoerythrin conjugate.
-
-
Scanning and Data Extraction:
-
Scan the microarray using a high-resolution scanner.
-
Extract the raw signal intensity data.
-
-
Data Analysis:
-
Normalization: Normalize the raw data to correct for technical variations between arrays (e.g., using RMA or GCRMA).
-
Differential Expression Analysis: Use statistical methods (e.g., LIMMA in R) to identify differentially expressed genes between this compound-treated and vehicle-treated samples.
-
Pathway and Functional Analysis: Perform pathway and gene ontology analysis on the list of differentially expressed genes.
-
Conclusion
This compound represents a promising therapeutic agent for prostate cancer by targeting the critical p300/CBP coactivators. The protocols outlined in these application notes provide a robust framework for elucidating the detailed molecular impact of this compound on the prostate cancer transcriptome. Understanding the specific genes and pathways modulated by this compound will be crucial for its continued development and for identifying potential biomarkers of response and resistance.
Troubleshooting & Optimization
troubleshooting DS-9300 solubility issues in experiments
Welcome to the technical support center for DS-9300. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1][2] By inhibiting these enzymes, this compound can modulate the acetylation of histones and other proteins, thereby influencing gene expression. It has shown anti-cancer activity, particularly in prostate cancer research.[1]
Q2: What is the in vitro solubility of this compound?
This compound is highly soluble in dimethyl sulfoxide (DMSO). A stock solution of 100 mg/mL (199.40 mM) can be prepared in DMSO, though ultrasonic assistance may be required. It is important to use freshly opened, anhydrous DMSO as the compound is hygroscopic and absorbed moisture in the solvent can negatively impact solubility.
Q3: Are there established in vivo formulation protocols for this compound?
Yes, several protocols have been used to achieve a clear solution of ≥ 5 mg/mL for in vivo experiments. These formulations typically start with a concentrated stock solution of this compound in DMSO. For detailed methodologies, please refer to the Experimental Protocols section below.
Q4: I am observing precipitation when I add my this compound DMSO stock to my aqueous experimental buffer. What could be the cause?
This is a common issue with hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may "crash out" or precipitate because its solubility limit in the final aqueous solution is exceeded. The final concentration of DMSO may also be too low to keep the compound in solution.
Q5: How can I prevent my compound from precipitating in cell culture media?
To avoid precipitation in cell culture media, it is recommended to perform a serial dilution. Prepare an intermediate dilution of your high-concentration DMSO stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media while gently mixing. This gradual dilution can help maintain solubility. The final concentration of DMSO should also be carefully controlled and kept consistent across experiments.
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshooting and overcoming common solubility challenges encountered with this compound in experimental settings.
Issue 1: Immediate Precipitation in Aqueous Buffers
-
Symptom: A precipitate forms immediately upon adding the this compound DMSO stock solution to an aqueous buffer (e.g., PBS, cell culture media).
-
Root Cause Analysis: The aqueous solubility of this compound is likely low. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to exceed its solubility limit and precipitate.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize the Dilution Method: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, try a stepwise or serial dilution.
-
Increase the Cosolvent Concentration: If your experimental system allows, increasing the final percentage of DMSO may help to keep this compound in solution. However, be mindful of potential solvent toxicity in cellular assays.
-
Use a Formulation Vehicle: For in vivo or certain in vitro experiments, using a formulation vehicle like those described in the Experimental Protocols section can significantly improve solubility.
-
Issue 2: Delayed Precipitation in Culture Media
-
Symptom: The media containing this compound appears clear initially, but a precipitate forms after incubation for several hours or days.
-
Root Cause Analysis: The compound may be slowly coming out of solution over time due to interactions with media components, pH shifts, or temperature changes within the incubator. The compound may also be degrading to a less soluble form.
-
Solutions:
-
Test Solubility Over Time: Before conducting a long-term experiment, perform a stability test by incubating this compound in your cell culture media under the same conditions and for the same duration to observe for any precipitation.
-
Consider Media Components: Serum proteins and other components in the media can sometimes interact with compounds and reduce their solubility. If possible, test the solubility in a simpler buffer to see if media components are the issue.
-
Refresh the Media: For long-term experiments, consider refreshing the media with freshly prepared this compound at regular intervals to maintain the desired soluble concentration.
-
Data Presentation
Table 1: In Vitro Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (199.40 mM) | Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO. |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Components | Final Concentration of this compound |
| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 10% DMSO, 90% of 20% SBE-β-CD in Saline | ≥ 5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: In Vivo Formulation with Corn Oil
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil to the tube.
-
Mix the solution thoroughly by vortexing to ensure a homogenous suspension. This protocol yields a clear solution of ≥ 5 mg/mL.
Protocol 3: In Vivo Formulation with PEG300 and Tween-80
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix evenly.
-
Add 50 µL of Tween-80 and mix evenly.
-
Add 450 µL of saline to adjust the final volume to 1 mL.
-
Vortex the solution until it is clear and homogenous. This protocol yields a clear solution of ≥ 5 mg/mL.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
A flowchart outlining the steps to troubleshoot solubility issues with this compound.
Simplified Signaling Pathway of EP300/CBP in Prostate Cancer
A diagram illustrating the role of EP300/CBP in androgen receptor-mediated gene transcription.
References
Technical Support Center: Optimizing DS-9300 Dosage in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EP300/CBP histone acetyltransferase inhibitor, DS-9300, in animal models. The focus is on optimizing dosage to minimize toxicity while maintaining therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 (E1A binding protein) and CBP (CREB-binding protein).[1] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, which can be involved in cancer cell proliferation and survival. By inhibiting EP300/CBP, this compound can modulate the transcription of key oncogenes.
Q2: What is a recommended starting dose for this compound in mouse models?
A2: In a VCaP xenograft mouse model of castration-resistant prostate cancer, oral administration of this compound at doses of 0.3, 1, and 3 mg/kg, given once daily, demonstrated dose-dependent antitumor activity.[1] At these doses, no significant body weight loss was observed, suggesting a good tolerability profile within this range for this specific model.[1] It is recommended to start with a dose within this range and perform a dose-escalation study to determine the optimal dose for your specific animal model and cancer type.
Q3: What are the potential toxicities associated with EP300/CBP inhibitors like this compound?
A3: While specific public data on this compound's toxicity profile is limited, a known potential side effect for the broader class of EP300/CBP inhibitors is thrombocytopenia (a decrease in platelet count).[2][3] Therefore, monitoring platelet levels during in vivo studies is advisable. General signs of toxicity in animal models can include weight loss, changes in behavior (lethargy, hunched posture), rough coat, and reduced food and water intake.
Q4: How should I prepare this compound for oral administration in animal models?
A4: The formulation and vehicle can significantly impact the bioavailability and potential toxicity of a compound. For preclinical oral toxicology studies, it is crucial to use a vehicle that is safe and appropriate for the animal species and the duration of the study.[4] Simple aqueous solutions or suspensions are often preferred.[4] It is essential to ensure the stability and homogeneity of the this compound formulation.[4] Always consult relevant guidelines for vehicle selection in toxicology studies.
Q5: What parameters should I monitor in my animal model to assess this compound toxicity?
A5: A comprehensive monitoring plan is essential for any in vivo study. Key parameters to monitor daily include:
-
Clinical Signs: Changes in posture, activity levels, grooming, and respiration.[5]
-
Body Weight: A sensitive indicator of general health.
-
Food and Water Consumption: A decrease can be an early sign of toxicity.[5]
For more in-depth toxicity assessment, especially during dose-escalation studies, consider the following at scheduled time points:
-
Hematology: Complete blood counts (CBCs), with a particular focus on platelet counts due to the potential for thrombocytopenia with EP300/CBP inhibitors.
-
Serum Chemistry: To assess liver and kidney function.
-
Histopathology: Of major organs upon study completion or if animals are euthanized due to toxicity.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) at a previously reported "safe" dose.
| Possible Cause | Troubleshooting Steps |
| Formulation Issues | 1. Verify Formulation: Re-confirm the concentration of this compound in your dosing solution. Ensure the formulation is homogenous and stable.[4] 2. Check Vehicle Toxicity: If using a non-standard vehicle, run a vehicle-only control group to rule out toxicity from the vehicle itself. |
| Animal Model Differences | 1. Strain/Species Sensitivity: Different mouse strains or animal species can have varied sensitivities to a compound.[6] Consider that the reported safe doses were in a specific model. 2. Health Status: Ensure animals are healthy and free from underlying conditions before starting the experiment. |
| Dosing Errors | 1. Volume Calculation: Double-check all dose calculations and the calibration of your dosing equipment. 2. Administration Technique: Ensure proper oral gavage technique to avoid stress or injury to the animals. |
Issue 2: No observable therapeutic effect at the recommended doses.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing | 1. Dose Escalation: The effective dose may be higher in your specific cancer model. Perform a dose-escalation study to find the optimal dose. 2. Pharmacokinetics: Consider that the bioavailability of your formulation may be low. |
| Tumor Model Resistance | 1. Target Expression: Confirm that your tumor model expresses the target (EP300/CBP) and is dependent on its activity. 2. Different Biology: The tumor biology of your model may be different from the published models where efficacy was observed. |
| Formulation and Administration | 1. Bioavailability: Re-evaluate your formulation to ensure optimal solubility and absorption.[4] 2. Dosing Frequency: A different dosing schedule (e.g., twice daily) might be required. |
Data Presentation
Table 1: Example Template for Dose-Ranging Study Data in Mice
| Dose Group (mg/kg, p.o., q.d.) | Number of Animals | Mean Body Weight Change (%) at Day 14 | Key Clinical Observations | Serum Platelet Count (x10^9/L) at Day 14 |
| Vehicle Control | 5 | |||
| This compound (3 mg/kg) | 5 | |||
| This compound (10 mg/kg) | 5 | |||
| This compound (30 mg/kg) | 5 | |||
| This compound (100 mg/kg) | 5 |
Table 2: Summary of Preclinical Data for this compound
| Parameter | Value | Source |
| Mechanism of Action | EP300/CBP Histone Acetyltransferase Inhibitor | [1] |
| In Vitro Potency (IC50) | EP300: 28 nM; CBP: 22 nM | [1] |
| Efficacious Dose Range (VCaP mouse xenograft) | 0.3 - 3 mg/kg, once daily, oral | [1] |
| Observed Toxicity at Efficacious Doses | No significant body weight loss | [1] |
| Potential Class-related Toxicity | Thrombocytopenia | [2][3] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for this compound in Mice
-
Animal Model: Select the appropriate mouse strain and tumor model for your research.
-
Group Allocation: Assign animals to groups (e.g., vehicle control and at least 3-4 dose levels of this compound). A common approach is to use a 3-fold dose escalation (e.g., 3, 10, 30, 100 mg/kg).
-
Formulation Preparation: Prepare this compound in a suitable, non-toxic vehicle. Ensure the formulation is stable and homogenous.
-
Administration: Administer this compound orally (p.o.) once daily (q.d.) for a defined period (e.g., 14 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Measure food and water intake.
-
At the end of the study, collect blood for complete blood counts (with a focus on platelets) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects (e.g., >15-20% body weight loss, severe clinical signs).[7]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for this compound dose optimization.
Caption: Logical troubleshooting for unexpected toxicity.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. foghorntx.com [foghorntx.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. In Vivo Toxicology Service (Mouse, Rat) - Mouse Transfection [mouse-transfection.com]
- 6. Humanized Mice in Safety and Toxicity Testing | Taconic Biosciences [taconic.com]
- 7. PRECLINICAL/CLINICAL STUDIES - Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations [drug-dev.com]
Technical Support Center: Overcoming Resistance to DS-9300 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with DS-9300, a potent and selective oral inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the histone acetyltransferases (HATs) E1A binding protein (EP300) and CREB binding protein (CBP).[1] These enzymes play a crucial role in regulating gene expression by acetylating histone and non-histone proteins, which leads to a more open chromatin structure and active gene transcription.[2] By inhibiting EP300/CBP, this compound can repress the expression of key oncogenes, such as MYC, and interfere with critical signaling pathways, including the androgen receptor (AR) signaling pathway in prostate cancer.[3][4]
Q2: In which cancer cell lines has this compound shown activity?
Preclinical data has demonstrated that this compound is active in androgen receptor-positive (AR-positive) prostate cancer cell lines.[1] It has shown potent growth inhibition in cell lines such as VCaP, 22Rv1, and LNCaP.[1] Conversely, it has been observed to be significantly less active in AR-negative prostate cancer cell lines like PC3, suggesting that the AR signaling pathway is a key component of its mechanism of action in this cancer type.[1]
Q3: My cancer cell line appears to be intrinsically resistant to this compound. What could be the reason?
Intrinsic resistance to this compound may be multifactorial. Based on its known mechanism of action, potential reasons include:
-
Low or absent expression of the drug target's downstream signaling components: For instance, in prostate cancer models, the lack of a functional androgen receptor (AR) pathway has been correlated with reduced sensitivity.[1]
-
Pre-existing mutations in EP300 or CBP: Although not yet reported for this compound, mutations in the drug's binding site on its target proteins could theoretically reduce its efficacy.
-
Compensatory signaling pathways: The cancer cells may have alternative signaling pathways that are constitutively active and bypass the need for EP300/CBP-mediated transcription for their growth and survival.
Q4: I am observing inconsistent results between experiments with this compound. What are some common causes?
Inconsistent results in in vitro pharmacological studies can arise from several factors.[5][6] Key considerations include:
-
Cell line integrity: Ensure the use of authenticated, low-passage cell lines to avoid issues with genetic drift and phenotypic changes.
-
Experimental conditions: Variations in cell seeding density, media composition, and incubation times can significantly impact results.
-
Compound stability: Ensure proper storage and handling of this compound to prevent degradation. It is advisable to aliquot the compound upon receipt.
-
Solvent effects: High concentrations of solvents like DMSO can have cytotoxic effects. It is important to include appropriate vehicle controls in all experiments.
Troubleshooting Guide for Acquired Resistance to this compound
This guide addresses scenarios where cancer cell lines initially sensitive to this compound develop resistance over time. As there is currently no published data on acquired resistance to this compound, this guide is based on established principles of drug resistance to other targeted therapies and EP300/CBP inhibitors.
| Observed Problem | Potential Cause | Suggested Action |
| Gradual increase in IC50/GI50 value of this compound in a previously sensitive cell line. | 1. Upregulation of bypass signaling pathways: Cells may activate alternative pathways to circumvent the inhibition of EP300/CBP. | 1. Perform RNA-sequencing or proteomic analysis to compare the resistant and parental cell lines and identify upregulated pathways. 2. Test combination therapies targeting the identified bypass pathways. |
| 2. Increased intracellular acetyl-CoA levels: this compound is an acetyl-CoA competitive inhibitor. Increased levels of acetyl-CoA can reduce the inhibitor's potency. This may be due to mutations or altered expression of metabolic enzymes like PANK4.[7] | 1. Quantify intracellular acetyl-CoA levels in parental and resistant cells. 2. Investigate the expression and mutation status of genes involved in acetyl-CoA metabolism. | |
| 3. Drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the efflux of the drug from the cell, reducing its intracellular concentration. | 1. Perform qPCR or western blotting to assess the expression of common ABC transporters (e.g., ABCB1, ABCG2). 2. Test the effect of known ABC transporter inhibitors in combination with this compound. | |
| Complete loss of sensitivity to this compound. | 1. Target alteration: Mutations in the EP300 or CBP genes that alter the drug binding site. | 1. Sequence the EP300 and CBP genes in the resistant cell line to identify potential mutations. 2. If a mutation is identified, structural modeling can help predict its impact on drug binding. |
| 2. Phenotypic switch: The cancer cells may have undergone a fundamental change in their biology, such as an epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the pathways targeted by this compound. | 1. Assess the morphology and expression of key phenotypic markers (e.g., epithelial and mesenchymal markers) in parental and resistant cells. |
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound in various prostate cancer cell lines.[1]
| Cell Line | Androgen Receptor (AR) Status | GI50 (nM) | IC50 (nM) |
| VCaP | Positive | 0.6 | - |
| 22Rv1 | Positive | 6.5 | - |
| LNCaP | Positive | 3.4 | - |
| PC3 | Negative | - | 287 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[8][9][10]
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor cell viability and morphology. Allow the cells to reach 70-80% confluency before passaging.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at each stage of resistance development.
-
Selection and validation: This process can take several months.[11] A resistant cell line is typically considered established when it can proliferate in a this compound concentration that is 5-10 fold higher than the IC50 of the parental line. The resistance should be validated by performing a new dose-response assay to compare the IC50 values of the parental and resistant cell lines.
Protocol 2: Analysis of EP300/CBP Target Gene Expression
This protocol outlines the steps to assess the effect of this compound on the expression of known EP300/CBP target genes, such as MYC.
-
Cell treatment: Treat both the parental (sensitive) and the newly generated resistant cell lines with this compound at a concentration equivalent to the IC50 of the parental line for 24 hours. Include a vehicle-treated control for both cell lines.
-
RNA extraction: Isolate total RNA from all cell samples using a standard RNA extraction kit.
-
cDNA synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data analysis: Calculate the relative expression of MYC using the delta-delta Ct method. A lack of MYC downregulation in the resistant cell line upon this compound treatment would suggest a mechanism of resistance that bypasses the need for MYC or an alteration in the drug's ability to inhibit EP300/CBP.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of DS-9300
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing experiments related to the metabolic stability of DS-9300, a potent and selective oral EP300/CBP histone acetyltransferase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability important?
A1: this compound is a small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and CREB-binding protein (CBP).[1] These enzymes are crucial regulators of gene expression, and their inhibition is a promising therapeutic strategy in oncology, particularly for cancers like castration-resistant prostate cancer (CRPC).[1] Metabolic stability is a critical property for any drug candidate as it determines its half-life, bioavailability, and dosing regimen. A compound with poor metabolic stability is quickly cleared from the body, potentially reducing its therapeutic efficacy. Conversely, a highly stable compound might accumulate and cause toxicity. Therefore, understanding and optimizing the metabolic stability of this compound is essential for its clinical development.
Q2: What is currently known about the metabolic stability of this compound?
A2: Preclinical data indicates that this compound has favorable DMPK (Drug Metabolism and Pharmacokinetics) properties.[1] Specifically, in vitro studies using liver microsomes have shown that after a defined incubation period, 86% of the compound remains in mouse liver microsomes and 44% remains in human liver microsomes.[1] This suggests that this compound exhibits moderate metabolic stability in human liver microsomes and higher stability in mouse liver microsomes.
Q3: Which in vitro models are recommended for assessing the metabolic stability of this compound?
A3: Several in vitro models can be used to evaluate the metabolic stability of this compound, each providing different levels of complexity and information:
-
Liver Microsomes: This is a common starting point and provides information on Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.
-
S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, offering a broader view of both Phase I and some Phase II metabolic pathways.
-
Hepatocytes (Suspension or Plated): These are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of hepatic clearance.
-
Recombinant Enzymes: Using specific recombinant CYP or UGT enzymes can help identify the key enzymes responsible for this compound metabolism.
Q4: What are the potential metabolic pathways for a heterocyclic compound like this compound?
A4: While specific metabolic pathways for this compound have not been publicly disclosed, heterocyclic compounds are known to undergo a variety of metabolic transformations. Common metabolic "soft spots" on heterocyclic rings include positions adjacent to or directly on the heteroatom. Potential metabolic pathways could include:
-
Oxidation: Mediated by CYP enzymes, leading to the formation of hydroxylated or N-oxide metabolites.
-
Glucuronidation: A common Phase II conjugation reaction mediated by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Another Phase II conjugation reaction mediated by sulfotransferases (SULTs).
Identifying the specific metabolites of this compound through metabolite identification studies is crucial for understanding its metabolic fate.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro metabolic stability assays with this compound and similar small molecule inhibitors.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Pipetting errors- Incomplete mixing- Compound precipitation | - Ensure accurate pipetting technique and calibrated pipettes.- Thoroughly mix all solutions before and during the experiment.- Visually inspect for precipitation. If observed, consider reducing the compound concentration or increasing the solvent concentration (e.g., DMSO, not exceeding 1%). |
| This compound appears more stable than expected (low clearance) | - Inactive microsomes or cofactors- Suboptimal incubation conditions- Non-specific binding to plasticware or proteins | - Use a new batch of microsomes and/or prepare fresh cofactor solutions (e.g., NADPH).- Include a positive control with a known high clearance to verify enzyme activity.- Optimize protein concentration and incubation time. For low clearance compounds, longer incubation times or higher protein concentrations may be necessary.- Use low-binding plates and assess the extent of non-specific binding. |
| Disappearance of this compound is too rapid to measure accurately | - High microsomal protein concentration- Compound is highly labile under the assay conditions | - Reduce the microsomal protein concentration.- Shorten the incubation time points (e.g., 0, 1, 2, 5, 10 minutes). |
| No metabolism observed, even for the positive control | - Inactive enzymes- Incorrect cofactor or buffer composition- Analytical instrument issue | - Use a fresh batch of microsomes or S9 fraction.- Verify the identity, concentration, and storage conditions of the cofactor (e.g., NADPH for CYP-mediated metabolism).- Ensure the buffer pH is optimal (typically pH 7.4).- Check the LC-MS/MS method for sensitivity and potential matrix effects. |
| Inconsistent results between different in vitro models (e.g., microsomes vs. hepatocytes) | - Contribution of Phase II metabolism not captured by microsomes- Role of transporters in hepatocytes- Differences in non-specific binding | - Use hepatocytes to get a more complete picture of both Phase I and Phase II metabolism.- If transporter-mediated uptake is suspected, specific inhibitors can be used in hepatocyte assays.- Measure the fraction of unbound compound in each system to correct for non-specific binding. |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol provides a general framework for assessing the Phase I metabolic stability of this compound.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human or mouse liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well incubation plate and collection plate
2. Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, liver microsomes, and this compound (final concentration typically 1 µM) to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the quenching solution to the respective wells.
-
Include control wells:
-
No NADPH: To assess non-enzymatic degradation.
-
No microsomes: To assess chemical stability in the buffer.
-
Positive control: To confirm enzyme activity.
-
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
3. Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment of this compound's metabolic stability, including both Phase I and Phase II metabolism.
1. Materials:
-
Cryopreserved human or mouse hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (e.g., 7-hydroxycoumarin for Phase II metabolism)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Collagen-coated 96-well plates
2. Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions.
-
Seed the hepatocytes onto the collagen-coated plates and allow them to attach.
-
Remove the seeding medium and add fresh, pre-warmed incubation medium containing this compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cells and the supernatant by adding the quenching solution.
-
Include appropriate controls as described in the microsomal assay protocol.
-
Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release any intracellular compound.
-
Centrifuge the samples to pellet cell debris.
-
Transfer the supernatant for analysis.
3. Analysis:
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) as described for the microsomal assay.
Visualizations
EP300/CBP Signaling Pathway Inhibition by this compound
Caption: Inhibition of EP300/CBP HAT activity by this compound.
General Workflow for In Vitro Metabolic Stability Assessment
Caption: Workflow for assessing this compound metabolic stability.
References
DS-9300 Technical Support Center: Addressing Potential Off-Target Effects
Welcome to the DS-9300 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, a potent and selective dual inhibitor of the histone acetyltransferases (HATs) EP300 and CBP. While this compound has demonstrated good selectivity, understanding and addressing potential off-target effects is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a highly potent oral inhibitor of the closely related histone acetyltransferases EP300 (E1A binding protein p300) and CBP (CREB-binding protein). These enzymes play a critical role in regulating gene expression by acetylating histone and non-histone proteins.
Q2: Has the selectivity profile of this compound been published?
To date, detailed public data on the comprehensive selectivity profile of this compound against a wide panel of other HATs, methyltransferases, or other epigenetic modifiers is limited. Preclinical data suggests good selectivity for EP300/CBP. However, researchers should always consider the possibility of off-target effects in their experimental systems.
Q3: What are the potential off-target effects to consider for an EP300/CBP inhibitor?
Given the high degree of homology in the catalytic domains of other HAT family members, there is a potential for cross-reactivity. Additionally, as with any small molecule inhibitor, interactions with unrelated proteins (off-target binding) can occur, potentially leading to unanticipated biological consequences. Due to the homology between EP300 and CBP, it is also common for inhibitors to have on-target toxicities related to the inhibition of both proteins.[1]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is a critical aspect of pharmacological research. Key strategies include:
-
Use of multiple, structurally distinct inhibitors: If a different EP300/CBP inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: If the observed phenotype can be reversed by expressing a form of EP300 or CBP that is resistant to this compound, this strongly suggests an on-target effect.
-
Cellular thermal shift assays (CETSA): This technique can be used to verify that this compound is engaging with EP300 and CBP in your cellular model.
-
Proteomic or transcriptomic profiling: Analyzing global changes in protein or gene expression can help identify unexpected pathway modulation that may be indicative of off-target effects.
Q5: Are there any known resistance mechanisms to EP300/CBP inhibitors?
While specific resistance mechanisms to this compound have not been detailed in publicly available literature, general mechanisms of resistance to targeted therapies could apply. These may include mutations in the drug-binding site of EP300 or CBP, upregulation of bypass signaling pathways, or increased drug efflux.
Troubleshooting Guide
This guide provides solutions to common issues that researchers may encounter when using this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity or Reduced Proliferation in a Cell Line Predicted to be Insensitive | 1. Off-target toxicity. 2. On-target toxicity due to inhibition of both EP300 and CBP in a cell line sensitive to dual inhibition. 3. Incorrect compound concentration or experimental error. | 1. Perform a dose-response curve to determine the GI50. 2. Validate target engagement at the effective concentration using Western blot for histone acetylation marks (e.g., H3K27ac). 3. Test a structurally unrelated EP300/CBP inhibitor to see if the effect is recapitulated. 4. Consider performing a kinome scan or broad off-target binding assay to identify potential off-targets. |
| Inconsistent Results Between Experiments | 1. Variability in cell culture conditions (passage number, confluency). 2. Compound degradation. 3. Inconsistent treatment times. | 1. Standardize cell culture protocols. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately. 3. Ensure precise timing of all experimental steps. |
| Lack of Expected Phenotype (e.g., no change in target gene expression) | 1. Insufficient compound concentration to achieve target inhibition. 2. Cell line is not dependent on EP300/CBP signaling. 3. Inactive compound. | 1. Confirm the potency of your this compound stock in a sensitive positive control cell line. 2. Verify target engagement by measuring histone acetylation levels. 3. Increase the concentration of this compound in your experiment. |
| Changes in Gene or Protein Expression Unrelated to the Known EP300/CBP Pathway | 1. Potential off-target effect. 2. Indirect downstream consequences of on-target EP300/CBP inhibition. | 1. Use bioinformatics tools to analyze the affected pathways and identify potential off-target kinases or transcription factors. 2. Validate key unexpected changes using an orthogonal method (e.g., qPCR for transcriptomic hits, Western blot for proteomic hits). 3. Employ a systems biology approach to map the observed changes back to the primary targets. |
Data Presentation
Table 1: Illustrative Selectivity Profile of a Hypothetical EP300/CBP Inhibitor
This table provides an example of how the selectivity of an EP300/CBP inhibitor might be presented. Note: This is not actual data for this compound and is for illustrative purposes only.
| Target | IC50 (nM) | Fold Selectivity vs. EP300 |
| EP300 | 5 | 1 |
| CBP | 8 | 1.6 |
| pCAF | >10,000 | >2,000 |
| GCN5 | >10,000 | >2,000 |
| BRD4 | >10,000 | >2,000 |
| BRD9 | >10,000 | >2,000 |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is for assessing the on-target activity of this compound by measuring changes in histone H3 lysine 27 acetylation (H3K27ac).
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using a high-salt buffer or acid extraction.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K27ac overnight at 4°C.
-
As a loading control, also probe for total Histone H3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in H3K27ac levels.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Logical relationship between an observed phenotype and its potential causes.
References
Navigating DS-9300 Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with DS-9300, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor. Our goal is to help you achieve consistent and reliable results in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected inhibition of cell proliferation.
-
Question: We are observing high variability in our cell proliferation assays (e.g., MTT, CCK-8) when treating prostate cancer cell lines with this compound. What are the potential causes and solutions?
-
Possible Causes and Solutions:
-
Cell Line Health and Passage Number: Inconsistent cell health, high passage numbers, or mycoplasma contamination can significantly impact cellular response to treatment.
-
Recommendation: Always use cells from a reliable source (e.g., ATCC). Maintain a consistent and low passage number for your experiments. Regularly test for mycoplasma contamination.
-
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in proliferation rates and drug response.
-
Recommendation: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding to minimize well-to-well variability.
-
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary between different cell lines.
-
Recommendation: Perform a dose-response experiment to determine the optimal GI50 (concentration for 50% growth inhibition) for your specific cell line. Refer to the table below for reported GI50 values in common prostate cancer cell lines.[1]
-
-
This compound Solubility and Stability: Improper dissolution or degradation of this compound can lead to inaccurate concentrations.
-
Recommendation: Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting to the final concentration in your culture medium.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth, leading to skewed results.
-
Recommendation: Avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier.
-
-
Issue 2: Inconsistent or weak signal in Western blot for histone acetylation.
-
Question: We are not seeing a consistent decrease in H3K27 acetylation via Western blot after treating cells with this compound. What could be the problem?
-
Possible Causes and Solutions:
-
Insufficient Treatment Time or Concentration: The effect of this compound on histone acetylation is time and concentration-dependent.
-
Recommendation: Perform a time-course and dose-response experiment to determine the optimal conditions for observing a significant reduction in H3K27ac. A reported IC50 for H3K27ac inhibition is 50 nM.[1]
-
-
Poor Quality Histone Extraction: Inefficient extraction or degradation of histones will lead to poor quality Western blots.
-
Recommendation: Use a validated histone extraction protocol, such as acid extraction, to ensure high-purity histone preparations.[2] Always work on ice and use protease inhibitors to prevent degradation.
-
-
Suboptimal Antibody Performance: The primary antibody against acetylated H3K27 or the secondary antibody may not be performing optimally.
-
Recommendation: Use a validated antibody for acetyl-H3K27. Optimize the antibody dilution and incubation times. Always include appropriate controls, such as a total histone H3 loading control, to ensure equal loading.
-
-
Inefficient Protein Transfer: Poor transfer of low molecular weight proteins like histones can result in weak signals.
-
Recommendation: Use a PVDF membrane with a smaller pore size (e.g., 0.2 µm) for better retention of histones.[2] Ensure proper transfer conditions (time, voltage) are optimized for small proteins.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[1] These enzymes are responsible for acetylating lysine residues on histone tails, a key epigenetic modification that regulates gene expression. By inhibiting EP300/CBP, this compound can modulate the expression of genes involved in cancer cell proliferation and survival.
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated significant activity in androgen receptor (AR)-positive prostate cancer cell lines.[1] It has also been shown to have potent antitumor effects in a castration-resistant prostate cancer (CRPC) xenograft mouse model.[1]
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: Based on published data, GI50 values for this compound in AR-positive prostate cancer cell lines are in the low nanomolar range.[1] It is recommended to perform a dose-response curve starting from sub-nanomolar concentrations up to the micromolar range to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. For experiments, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium immediately before use.
Q5: Are there known off-target effects of this compound?
A5: this compound has been shown to have good selectivity.[1] However, as with any inhibitor, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to validate the specificity of the observed effects.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value (nM) |
| Enzymatic IC50 | EP300 | 28 |
| CBP | 22 | |
| Cellular H3K27ac IC50 | - | 50 |
| Growth Inhibition (GI50) | VCaP (AR-positive prostate cancer) | 0.6 |
| 22Rv1 (AR-positive prostate cancer) | 6.5 | |
| LNCaP (AR-positive prostate cancer) | 3.4 | |
| PC3 (AR-negative prostate cancer) | 287 | |
| Data sourced from BioWorld article on this compound.[1] |
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent prostate cancer cell lines.
-
Materials:
-
Prostate cancer cell line of interest (e.g., VCaP, LNCaP, 22Rv1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the GI50 value.
-
2. Western Blot for Histone H3K27 Acetylation
This protocol provides a general framework for detecting changes in histone H3K27 acetylation following this compound treatment.
-
Materials:
-
Prostate cancer cells
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Histone extraction buffer (e.g., high-salt buffer)[2]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% acrylamide is recommended for histone separation)
-
PVDF membrane (0.2 µm pore size)[2]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (Lys27) and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound or vehicle for the determined time.
-
Harvest the cells and perform histone extraction.[2]
-
Quantify the protein concentration of the histone extracts using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-H3K27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-Histone H3 antibody as a loading control.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
Technical Support Center: DS-9300 Oral Bioavailability in Mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DS-9300 in mice. While this compound is reported to have favorable pharmacokinetic properties, this guide addresses potential challenges that may arise during in vivo experiments, leading to suboptimal oral bioavailability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may lead to unexpectedly low or variable oral bioavailability of this compound in mouse studies.
| Observation | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or undetectable plasma concentrations of this compound after oral gavage. | 1. Formulation Issues: - Incomplete dissolution in the vehicle. - Compound precipitation in the GI tract. | - Vehicle Optimization: Ensure this compound is fully solubilized in the dosing vehicle. If using a suspension, ensure it is homogenous and milled to a small, uniform particle size. Consider alternative vehicles (see Table 1). - Formulation Strategy: For poorly soluble compounds, consider advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility and dissolution.[1][2][3][4][5] |
| 2. Dosing Technique Error: - Incorrect gavage procedure leading to dosing into the lungs or esophagus. | - Verify Gavage Technique: Ensure proper training and technique for oral gavage in mice to avoid mis-dosing. The use of appropriate gavage needle sizes is crucial.[6] | |
| 3. High First-Pass Metabolism: - Extensive metabolism in the gut wall or liver before reaching systemic circulation. | - In Vitro Metabolism Assays: Conduct metabolic stability assays using mouse liver microsomes or hepatocytes to understand the metabolic fate of this compound. - Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of relevant cytochrome P450 enzymes can help identify the contribution of first-pass metabolism, though this is an investigative tool and not a standard formulation strategy. | |
| High variability in plasma concentrations between individual mice. | 1. Inconsistent Formulation: - Non-homogenous suspension leading to variable dosing. | - Ensure Homogeneity: Continuously stir or vortex suspensions during the dosing procedure to ensure each animal receives a consistent dose.[6] Prepare fresh formulations for each experiment. |
| 2. Biological Variability: - Differences in gastric pH, GI transit time, or gut microbiota among mice.[7] | - Standardize Experimental Conditions: Fast mice for a consistent period (e.g., 4-6 hours) before dosing to normalize GI conditions.[6][8] Use age- and weight-matched animals from the same source. - Consider Gut Microbiota: Be aware that the gut microbiome can influence drug metabolism.[7][9][10][11][12] Note any antibiotic treatments or significant dietary changes in the animal colony. | |
| 3. Efflux Transporter Activity: - Active transport of this compound back into the intestinal lumen by efflux pumps like P-glycoprotein (P-gp).[13][14][15][16] | - In Vitro Permeability Assays: Use Caco-2 cell monolayers to assess the potential for this compound to be a substrate of efflux transporters.[17] | |
| Oral bioavailability is lower than expected based on literature. | 1. Suboptimal Formulation for the Mouse Strain: - The vehicle or formulation may not be optimal for the specific physiological conditions of the mouse strain being used. | - Systematic Formulation Screening: Test a variety of simple and advanced formulations (see Table 1) to identify the one that provides the highest and most consistent exposure in your specific mouse model. |
| 2. Issues with the Pharmacokinetic Study Protocol: - Inappropriate blood sampling time points. - Analytical assay sensitivity issues. | - Optimize PK Sampling: Ensure blood sampling captures the absorption phase (Cmax) and the elimination phase. A typical schedule might include samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[8][18] - Validate Analytical Method: Confirm that the LC-MS/MS or other analytical method is validated and has sufficient sensitivity to quantify the expected plasma concentrations. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the oral bioavailability of a small molecule like this compound?
A1: The primary factors include:
-
Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed.[6]
-
Low Intestinal Permeability: The drug's ability to pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: Metabolism in the intestine and liver can degrade the drug before it reaches systemic circulation.[8]
-
Efflux by Transporters: Active transport proteins can pump the drug back into the GI tract, reducing net absorption.[8]
Q2: What are some suitable starting vehicles for oral administration of this compound in mice?
A2: For initial studies, simple aqueous-based vehicles are often used. A common choice is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water. If solubility is a challenge, co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol can be considered, though their potential effects on absorption should be noted.
Q3: How can I prepare an amorphous solid dispersion (ASD) of this compound for a preclinical study?
A3: An amorphous solid dispersion involves dispersing the drug in a polymer matrix.[3][5] Common laboratory-scale methods include:
-
Solvent Evaporation: Dissolving both the drug and a polymer (e.g., PVP, HPMC) in a common solvent, followed by evaporation of the solvent.[5]
-
Freeze-Drying (Lyophilization): Dissolving the drug and polymer in a suitable solvent system and then freeze-drying to remove the solvent.[5]
-
Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream to rapidly remove the solvent.[5] The resulting powder can then be suspended in an appropriate vehicle for oral gavage.
Q4: What is a lipid-based formulation, and when should I consider using one for this compound?
A4: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[19][20][21][22] Upon gentle agitation in the aqueous environment of the GI tract, these systems form fine emulsions or microemulsions, which can enhance the solubility and absorption of lipophilic compounds.[1][19] Consider using a lipid-based formulation if this compound has high lipophilicity and you suspect solubility is a limiting factor.
Q5: Can the gut microbiota of the mice affect the oral bioavailability of this compound?
A5: Yes, the gut microbiota can metabolize drugs before they are absorbed, potentially altering their bioavailability and pharmacological activity.[7][9][10] The composition of the gut microbiota can vary between different mouse strains and facilities, and can be influenced by diet and antibiotic use. This can be a source of inter-animal variability in pharmacokinetic studies.[7]
Data Presentation
Table 1: Overview of Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Principle | Components | Potential Advantages | Considerations |
| Aqueous Suspension | Increase surface area of drug particles. | Drug, suspending agent (e.g., methylcellulose), wetting agent. | Simple to prepare. | May have limited effectiveness for very poorly soluble compounds. Particle size and homogeneity are critical. |
| Co-solvent System | Increase drug solubility in the vehicle. | Drug, water-miscible organic solvents (e.g., PEG400, propylene glycol). | Can significantly increase drug solubility. | Drug may precipitate upon dilution in the GI tract.[23] |
| Amorphous Solid Dispersion (ASD) | Increase apparent solubility and dissolution rate by preventing crystallization.[3][24] | Drug, amorphous polymer carrier (e.g., PVP, HPMCAS). | Can lead to supersaturation in the GI tract, enhancing absorption.[3] | Physical stability of the amorphous form needs to be assessed. |
| Lipid-Based Formulations (e.g., SEDDS) | Maintain the drug in a solubilized state in the GI tract.[2][4] | Drug, oil (e.g., sesame oil, Labrafac™), surfactant (e.g., Cremophor® EL, Tween® 80), co-solvent (e.g., Transcutol®). | Can improve solubility, enhance absorption via lymphatic pathways, and reduce food effects.[2][21] | Complex formulations requiring careful selection of excipients. |
| Nanocrystal Formulation | Increase dissolution velocity by drastically increasing the surface area.[1] | Drug, stabilizers (surfactants or polymers). | Can significantly improve the dissolution rate of poorly soluble drugs.[17] | Requires specialized equipment for milling or precipitation. |
Experimental Protocols
Protocol 1: Basic Pharmacokinetic Study of this compound in Mice
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6 or CD-1, 8-10 weeks old).[18][25] Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast mice for 4-6 hours before dosing, with free access to water.[8]
-
Formulation Preparation:
-
Oral (PO) Formulation: Prepare a solution or homogenous suspension of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose (e.g., 10 mg/kg) in a volume of 5-10 mL/kg.[8]
-
Intravenous (IV) Formulation (for bioavailability calculation): Prepare a sterile, solubilized formulation of this compound suitable for IV injection (e.g., in a vehicle containing saline and a solubilizing agent like PEG400 or cyclodextrin). The dose is typically lower than the oral dose (e.g., 1-2 mg/kg).
-
-
Dosing:
-
Group 1 (PO): Administer the formulation accurately using an appropriate-sized oral gavage needle.
-
Group 2 (IV): Administer the formulation via tail vein injection.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 20-30 µL) from 3-4 mice per time point. A typical schedule for PO administration is pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For IV, an earlier time point (e.g., 0.083 h or 5 min) is crucial.[8][18]
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and place on ice.
-
-
Plasma Processing: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin). Absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Visualizations
Caption: Workflow for a typical mouse pharmacokinetic study to determine oral bioavailability.
Caption: Logical workflow for troubleshooting low oral bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orb.binghamton.edu [orb.binghamton.edu]
- 8. benchchem.com [benchchem.com]
- 9. Impact of gut microbiota on drug metabolism: an update for safe and effective use of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism by the Host and Gut Microbiota: A Partnership or Rivalry? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 14. The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestinal efflux transporters and drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 17. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. researchgate.net [researchgate.net]
- 20. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eurekaselect.com [eurekaselect.com]
- 23. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to anticipating, identifying, and mitigating potential side effects associated with the EP300/CBP histone acetyltransferase (HAT) inhibitor, DS-9300, in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vivo experiments.
Troubleshooting Guides
This section offers practical guidance for managing specific toxicities that may arise during preclinical studies with this compound and other EP300/CBP HAT inhibitors.
Issue 1: Hematological Abnormalities
Background: Preclinical studies with dual CBP/p300 inhibitors have shown the potential for hematological toxicities, including effects on thrombopoiesis (platelet formation) and the differentiation of erythroid, granulocytic, and lymphoid cells.[1] While this compound has demonstrated a favorable safety profile in some models, careful monitoring of hematological parameters is crucial.[2]
Symptoms in Animal Models:
-
Thrombocytopenia: Reduced platelet counts, potentially leading to increased bleeding or petechiae.
-
Neutropenia: Decreased neutrophil counts, increasing susceptibility to infections.
-
Anemia: Reduced red blood cell counts, potentially causing lethargy and pale mucous membranes.
Troubleshooting Steps:
-
Baseline and Routine Monitoring:
-
Experimental Protocol:
-
Prior to the initiation of this compound administration, collect baseline blood samples from all animals to establish normal hematological values.
-
During the study, collect blood samples (e.g., via tail vein or saphenous vein) at regular intervals (e.g., weekly or bi-weekly) and at study termination.
-
Perform complete blood counts (CBCs) to assess platelet, red blood cell, and white blood cell counts, including differential counts for neutrophils and lymphocytes.
-
-
-
Management of Neutropenia:
-
Rationale: Granulocyte colony-stimulating factor (G-CSF) is a standard supportive care agent that stimulates the production of neutrophils.[3][4]
-
Experimental Protocol for G-CSF Administration (Mouse Model):
-
If significant neutropenia is observed, administer recombinant G-CSF.
-
A typical prophylactic regimen is to begin G-CSF administration 24 hours after the chemotherapeutic agent.[5]
-
A common dose for mice is 5-10 µg/kg/day, administered subcutaneously for 5-7 days.[5] Adjust the duration based on the recovery of neutrophil counts.
-
-
-
Management of Thrombocytopenia:
-
Rationale: Currently, there are no standard, widely used prophylactic treatments for drug-induced thrombocytopenia in preclinical models analogous to G-CSF for neutropenia. Management primarily involves careful monitoring and dose modification. In cases of severe thrombocytopenia, supportive care is critical.
-
Troubleshooting:
-
Increase the frequency of monitoring for any signs of bleeding.
-
If severe thrombocytopenia occurs, consider a dose reduction or a temporary interruption of this compound administration.
-
Ensure animal handling is gentle to minimize the risk of trauma and bleeding.
-
-
Data Summary: Hematological Monitoring and Intervention
| Parameter | Monitoring Frequency | Potential Finding | Mitigation Strategy |
| Platelet Count | Baseline, Weekly, Termination | Thrombocytopenia | Dose reduction/interruption, careful handling |
| Neutrophil Count | Baseline, Weekly, Termination | Neutropenia | Prophylactic or therapeutic G-CSF administration |
| Red Blood Cell Count | Baseline, Weekly, Termination | Anemia | Supportive care, monitor for clinical signs |
Issue 2: Gastrointestinal (GI) Toxicity
Background: Deleterious changes in gastrointestinal tissues have been observed with some dual CBP/p300 inhibitors.[1] While significant body weight loss was not observed in a prostate cancer mouse model with this compound, GI side effects such as diarrhea can be a concern with targeted cancer therapies.[6][7]
Symptoms in Animal Models:
-
Diarrhea, characterized by loose or unformed stools.
-
Weight loss or failure to gain weight.
-
Dehydration, indicated by skin tenting and reduced activity.
-
Changes in food and water consumption.
Troubleshooting Steps:
-
Monitoring and Scoring:
-
Experimental Protocol:
-
Monitor body weight daily.
-
Visually inspect feces daily and score for consistency (e.g., 0=normal, 1=soft, 2=loose, 3=diarrhea).
-
Record food and water intake.
-
-
-
Management of Diarrhea:
-
Rationale: Loperamide is a peripherally acting μ-opioid receptor agonist that is effective in managing chemotherapy-induced diarrhea by reducing intestinal motility.[8][9][10]
-
Experimental Protocol for Loperamide Administration (Rodent Models):
-
Preparation: Loperamide hydrochloride can be dissolved in sterile saline. For oral administration, tablets can be pulverized and suspended in a vehicle like 0.5% carboxymethylcellulose (CMC) or sterile saline.[2]
-
Administration: Administer loperamide via oral gavage at the onset of diarrhea.
-
Dosage: The optimal dose can vary. It is advisable to start with a lower dose and titrate up. For instance, in mice, oral doses of 5 mg/kg, 7.5 mg/kg, and 10 mg/kg have been used to demonstrate a dose-dependent effect on intestinal transit time.[2][11] A starting dose of 5 mg/kg can be considered.[2]
-
Frequency: Administer once or twice daily, monitoring the effect on stool consistency. Adjust the dosing to avoid constipation.
-
-
-
Supportive Care:
-
Provide softened or liquid diets to ensure adequate nutrition and hydration.
-
Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline) if dehydration is observed.
-
Data Summary: Loperamide Dosing in Rodent Models
| Species | Route | Vehicle | Effective Dose Range | Reference |
| Rat | Oral | 0.5% CMC or distilled water | ED50: 0.15 mg/kg (castor oil-induced) | [2] |
| Mouse | Oral | Sterile Saline | 5 - 10 mg/kg | [2][11] |
| Mouse | Subcutaneous | Sterile Saline | ED50: 0.59 mg/kg | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of the histone acetyltransferase (HAT) activity of the paralogous proteins EP300 and CBP.[6] These proteins are transcriptional co-activators that play a crucial role in regulating gene expression by acetylating histone proteins (notably H3K27) and other transcription factors.[12][13] By inhibiting this activity, this compound can suppress the expression of oncogenes, such as MYC, leading to anti-tumor effects.[12]
Q2: What are the most likely on-target side effects of EP300/CBP inhibition? A2: Based on the known functions of EP300 and CBP in normal cellular processes, the most anticipated on-target side effects are related to tissues with high cell turnover. These include the hematopoietic system (leading to cytopenias like thrombocytopenia and neutropenia) and the gastrointestinal tract (leading to diarrhea and mucosal damage).[1] This is because EP300/CBP are important for stem cell differentiation and the proliferation of progenitor cells in these tissues.[1]
Q3: How should I design my preclinical study to proactively monitor for this compound-related toxicities? A3: A robust preclinical study design should include:
-
A dose-range finding study: To determine the maximum tolerated dose (MTD).
-
Regular clinical observations: Daily monitoring of animal well-being, including body weight, food/water intake, and stool consistency.
-
Scheduled hematology: Complete blood counts (CBCs) at baseline, at regular intervals during the study, and at termination.
-
Terminal histopathology: A comprehensive examination of tissues, with a particular focus on the bone marrow, gastrointestinal tract, and reproductive organs, is recommended to identify any potential microscopic changes.
Q4: Are there any known biomarkers to monitor the pharmacodynamic effects of this compound? A4: Yes, a key pharmacodynamic biomarker is the level of histone H3 lysine 27 acetylation (H3K27ac). Administration of an EP300/CBP inhibitor is expected to lead to a reduction in global H3K27ac levels in both tumor and surrogate tissues (like peripheral blood mononuclear cells). This can be assessed by methods such as western blotting, immunohistochemistry, or flow cytometry.
Visualizations
Caption: Workflow for monitoring and mitigating toxicities in preclinical studies.
References
- 1. Preclinical Safety Assessment of a Highly Selective and Potent Dual Small-Molecule Inhibitor of CBP/P300 in Rats and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Neutrophils in Mice Exposed to Radiation and/or Granulocyte Colony-Stimulating Factor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Exploitation of EP300 and CREBBP Lysine Acetyltransferases by Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 779-Treatment induced diarrhoea | eviQ [eviq.org.au]
- 8. benchchem.com [benchchem.com]
- 9. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 11. Loperamide increases mouse gut transit time in a dose-dependent manner with treatment duration-dependent effects on distinct gut microbial taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of DS-9300: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to address the challenges encountered during the laboratory synthesis of DS-9300, a potent and selective EP300/CBP histone acetyltransferase (HAT) inhibitor. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate a smoother and more efficient synthesis process.
Troubleshooting Guide & FAQs
This section is designed to provide rapid assistance for common issues that may arise during the synthesis of this compound.
| Question | Potential Cause(s) | Troubleshooting Steps |
| Low yield in the initial pyrazole formation step. | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Inefficient purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature; pyrazole formations can be sensitive to heat. - Ensure the purity of reactants, particularly the hydrazine derivative. - Employ column chromatography with a suitable solvent system for effective purification. |
| Difficulty in achieving high purity of the final this compound product. | - Presence of persistent impurities from intermediate steps. - Degradation of the product during purification. - Inefficient final purification method. | - Ensure each intermediate is purified to >95% purity before proceeding to the next step. - Avoid prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during workup and purification. - Consider using advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC) for the final compound. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy.[1][2][3][4][5] |
| Inconsistent results in the palladium-catalyzed cross-coupling reaction. | - Inactive catalyst. - Poor quality of the boronic acid or halide starting material. - Presence of oxygen in the reaction mixture. - Suboptimal choice of ligand, base, or solvent. | - Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere. Pre-catalysts can sometimes offer more consistent results.[6][7][8][9][10] - Verify the purity and integrity of the coupling partners. - Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). - Screen different ligands, bases, and solvents to find the optimal conditions for your specific substrates. |
| Formation of a significant amount of side products during the synthesis. | - Undesired side reactions due to reactive functional groups. - Cross-reactivity in coupling reactions. - Over-reaction or degradation under the reaction conditions. | - Protect sensitive functional groups that are not involved in the current reaction step. - Optimize the stoichiometry of the reactants to minimize side product formation. - Carefully control reaction time and temperature. |
Experimental Protocols
The following are detailed methodologies for the key stages in a plausible synthetic route for this compound, based on the synthesis of similar complex heterocyclic molecules.
Step 1: Synthesis of the Pyrazole Core
-
Reaction Setup: To a solution of the starting diketone (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add the substituted hydrazine hydrochloride (1.1 eq) and triethylamine (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pyrazole derivative.
Step 2: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the halogenated pyrazole intermediate (1.0 eq), the corresponding boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq). Add a degassed solvent mixture (e.g., dioxane/water, 4:1).
-
Reaction Execution: Heat the mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Step 3: Final Deprotection and Purification
-
Reaction Setup: Dissolve the protected this compound precursor in a suitable solvent (e.g., dichloromethane for an acid-labile protecting group).
-
Reaction Execution: Add the deprotecting agent (e.g., trifluoroacetic acid) and stir at room temperature. Monitor the reaction until the starting material is consumed.
-
Workup and Purification: Quench the reaction carefully with a saturated sodium bicarbonate solution. Separate the organic layer, wash with water and brine, dry, and concentrate. The final purification of this compound may require preparative HPLC to achieve the desired purity (>95%).
Visualizing the Process and Pathway
To aid in the understanding of the synthesis and its biological context, the following diagrams have been generated.
Caption: A generalized workflow for the multi-step synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
Caption: Mechanism of action of this compound on the EP300/CBP signaling pathway.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Unveiling the Antitumor Potential of DS-9300: A Comparative Analysis in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical antitumor effects of DS-9300, a novel EP300/CBP histone acetyltransferase (HAT) inhibitor, with the established castration-resistant prostate cancer (CRPC) therapies, enzalutamide and abiraterone. The objective is to present a clear, data-driven overview of this compound's performance and mechanistic rationale, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Executive Summary
This compound is an orally available small molecule that potently inhibits the histone acetyltransferases EP300 and CBP, which are implicated in the progression of several cancers, including prostate cancer.[1] Preclinical data demonstrates its significant antitumor activity in androgen receptor (AR)-positive prostate cancer models. This guide will delve into a comparative analysis of this compound against current standards of care for CRPC, enzalutamide (an AR signaling inhibitor) and abiraterone (a CYP17A1 inhibitor), to highlight its potential as a novel therapeutic agent.
Comparative Antitumor Efficacy
The following tables summarize the available preclinical data for this compound, enzalutamide, and abiraterone in relevant prostate cancer cell lines and in vivo models.
In Vitro Activity in Prostate Cancer Cell Lines
| Compound | Target | VCaP | 22Rv1 | LNCaP | PC3 (AR-negative) |
| This compound | EP300/CBP HAT | GI50: 0.6 nM[1] | GI50: 6.5 nM[1] | GI50: 3.4 nM[1] | IC50: 287 nM[1] |
| Enzalutamide | Androgen Receptor | IC50: ~1 µM | - | IC50: 36 nM - 5.6 µM | - |
| Abiraterone | CYP17A1 | - | - | IC50: 100-300 nM | - |
Note: GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
In Vivo Antitumor Activity in Xenograft Models
| Compound | Model | Dosing | Key Findings |
| This compound | VCaP Xenograft (mouse) | 0.3, 1, or 3 mg/kg, oral, once daily | Dose-dependent antitumor activity with no significant body weight loss. Dose-dependent reductions in PSA levels.[1] |
| Enzalutamide | LNCaP Xenograft (mouse) | - | Inhibition of tumor growth and induction of tumor regression. |
| Abiraterone | LNCaP Xenograft (mouse) | - | Inhibition of AR output and tumor growth. |
Mechanism of Action: A Visualized Pathway
This compound exerts its antitumor effects by inhibiting the histone acetyltransferases EP300 and CBP. These enzymes play a crucial role in acetylating histone and non-histone proteins, leading to a more open chromatin structure and facilitating the transcription of genes involved in cancer cell proliferation and survival, including those regulated by the androgen receptor.
Caption: this compound inhibits EP300/CBP, preventing histone acetylation and gene transcription required for cancer cell growth.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed protocols for the key experimental assays are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the dose-dependent effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate prostate cancer cells (VCaP, 22Rv1, LNCaP, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound, enzalutamide, and abiraterone in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the GI50 or IC50 values using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins, such as those involved in the this compound signaling pathway.
Caption: Step-by-step workflow for Western blot analysis.
Detailed Steps:
-
Sample Preparation: Treat cells with this compound or control and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., acetylated H3K27) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This protocol outlines the procedure for establishing and evaluating the antitumor efficacy of a compound in a mouse model of prostate cancer.
Caption: Workflow for assessing in vivo antitumor efficacy using a xenograft model.
Detailed Steps:
-
Cell Culture: Culture VCaP cells to 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old male immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound (e.g., 0.3, 1, 3 mg/kg) or vehicle control orally once daily.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days of treatment or when tumors reach a predetermined size), euthanize the mice. Collect blood for PSA analysis and excise the tumors for further analysis (e.g., weight, histology, Western blot).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze changes in PSA levels.
Conclusion
This compound demonstrates potent and selective antitumor activity in preclinical models of AR-positive prostate cancer. Its unique mechanism of action, targeting the epigenetic regulators EP300 and CBP, distinguishes it from current androgen receptor-targeted therapies. The in vitro and in vivo data presented in this guide suggest that this compound holds promise as a novel therapeutic agent for castration-resistant prostate cancer. Further investigation, including head-to-head preclinical studies with enzalutamide and abiraterone under identical conditions and eventual clinical trials, is warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to the Efficacy of DS-9300 and Other EP300/CBP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of DS-9300, a novel EP300/CBP histone acetyltransferase (HAT) inhibitor, with other leading compounds targeting the same epigenetic regulators. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical investigations. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows.
Introduction to EP300/CBP Inhibition
The E1A binding protein p300 (EP300) and CREB-binding protein (CBP) are highly homologous histone acetyltransferases that function as transcriptional co-activators. By acetylating histone and non-histone proteins, they play a crucial role in regulating gene expression programs involved in cell proliferation, differentiation, and survival. Dysregulation of EP300/CBP activity is implicated in the pathogenesis of various cancers, including prostate cancer, making them attractive therapeutic targets. A growing number of small molecule inhibitors targeting the catalytic HAT or bromodomain of EP300/CBP are under investigation for their anti-tumorigenic potential.
Quantitative Efficacy Comparison
The following tables summarize the available in vitro efficacy data for this compound and other notable EP300/CBP inhibitors. It is important to note that the data has been compiled from various sources and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Efficacy of EP300/CBP Inhibitors in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | Efficacy Metric (GI50/IC50) | Citation |
| This compound | VCaP (AR+) | Growth Inhibition | 0.6 nM | [1] |
| 22Rv1 (AR+) | Growth Inhibition | 6.5 nM | [1] | |
| LNCaP (AR+) | Growth Inhibition | 3.4 nM | [1] | |
| PC3 (AR-) | Growth Inhibition | 287 nM | [1] | |
| A-485 | PC-3 (AR-) | H3K27Ac Inhibition | EC50 = 73 nM | [2] |
| LNCaP (AR+) | Proliferation | - | [3] | |
| CPI-1612 | JEKO-1 (Mantle Cell Lymphoma) | Growth Inhibition | GI50 < 7.9 nM | [4] |
AR+: Androgen Receptor Positive; AR-: Androgen Receptor Negative. GI50: 50% growth inhibition. IC50: 50% inhibitory concentration. EC50: 50% effective concentration.
Table 2: Biochemical Inhibitory Activity of EP300/CBP Inhibitors
| Inhibitor | Target | Assay Type | Efficacy Metric (IC50) | Citation |
| This compound | EP300 | HAT Inhibition | 28 nM | [1] |
| CBP | HAT Inhibition | 22 nM | [5] | |
| A-485 | p300 | HAT Inhibition (TR-FRET) | 9.8 nM | [3] |
| CBP | HAT Inhibition (TR-FRET) | 2.6 nM | [3] | |
| CPI-1612 | EP300 | HAT Inhibition (SPA) | 8.1 nM | [4] |
| EP300 (full length) | HAT Inhibition | <0.5 nM | [6] | |
| CBP (full length) | HAT Inhibition | 2.9 nM | [6] | |
| iP300w | EP300 | HAT Inhibition (TR-FRET) | 15.8 nM | [7] |
HAT: Histone Acetyltransferase. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. SPA: Scintillation Proximity Assay.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams were generated using Graphviz.
Caption: EP300/CBP Signaling Pathway in Cancer.
Caption: Experimental Workflow for EP300/CBP Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Histone Acetyltransferase (HAT) Assay (AlphaLISA-based)
This protocol describes a non-radioactive, homogeneous assay to measure the histone acetyltransferase activity of EP300/CBP and the inhibitory potential of test compounds.
Materials:
-
Recombinant human EP300 or CBP enzyme
-
Biotinylated Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
AlphaLISA anti-acetylated histone antibody-conjugated Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white microplates
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reaction Setup: In a 384-well plate, combine the HAT assay buffer, recombinant EP300/CBP enzyme, and biotinylated histone H3 peptide substrate.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or vehicle control (DMSO) to the appropriate wells.
-
Initiation of Reaction: Add Acetyl-CoA to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add a mixture of AlphaLISA anti-acetylated histone antibody-conjugated Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA assay buffer to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Signal Reading: Read the plate on a compatible microplate reader at an excitation of 680 nm and emission of 615 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with EP300/CBP inhibitors.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1, PC3)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (this compound and other inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value.
Castration-Resistant Prostate Cancer (CRPC) Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of EP300/CBP inhibitors in a setting that mimics human castration-resistant prostate cancer.
Materials:
-
Male immunodeficient mice (e.g., NOD/SCID or nude mice)
-
CRPC cell line (e.g., VCaP or 22Rv1) mixed with Matrigel
-
Surgical castration instruments
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Surgical Castration: Surgically castrate the male mice to create a low-androgen environment. Allow the mice to recover for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of CRPC cells and Matrigel into the flank of each castrated mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds (e.g., this compound) or vehicle control orally, once daily, at the predetermined doses.
-
Tumor and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
This compound has demonstrated potent and selective inhibition of EP300/CBP HAT activity and significant anti-proliferative effects in androgen receptor-positive prostate cancer cell lines. While direct comparative data is limited, the available information suggests that this compound is a highly promising candidate for further investigation in the treatment of castration-resistant prostate cancer. The experimental protocols provided in this guide offer a framework for the robust evaluation of this compound and other EP300/CBP inhibitors. Future head-to-head studies are warranted to definitively establish the comparative efficacy of these promising epigenetic modulators.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CPI-1612 | EP300/CBP inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DS-9300 and Other HAT Inhibitors in Preclinical Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for prostate cancer is continually evolving, with a growing focus on epigenetic regulators. Among these, histone acetyltransferases (HATs), particularly the paralogs p300 and CREB-binding protein (CBP), have emerged as critical co-activators of androgen receptor (AR) signaling, a key driver of prostate cancer progression. This guide provides a detailed comparison of DS-9300, a novel p300/CBP HAT inhibitor, with other notable HAT inhibitors, FT-7051 and CCS1477, in the context of preclinical prostate cancer models.
Introduction to p300/CBP HAT Inhibitors
Histone acetylation is a crucial post-translational modification that regulates gene expression. The HAT enzymes p300 and CBP play a pivotal role in this process by acetylating histone tails, leading to a more open chromatin structure and facilitating the transcription of genes involved in cell growth, proliferation, and survival. In prostate cancer, p300/CBP are essential for the function of the androgen receptor, a master regulator of the disease. By inhibiting the catalytic activity of p300/CBP, HAT inhibitors can disrupt AR-driven transcription, leading to anti-tumor effects.
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the HAT activity of both EP300 and CBP.[1]
FT-7051 is another oral, potent, and selective inhibitor of the CBP/p300 bromodomain, which is also involved in recognizing acetylated histones and facilitating transcription.[2][3]
CCS1477 (Inobrodib) is a selective, orally active inhibitor of the bromodomain of p300 and CBP.[4]
Mechanism of Action: Targeting the Androgen Receptor Axis
The primary mechanism by which these HAT inhibitors exert their anti-cancer effects in prostate cancer is through the disruption of androgen receptor signaling. The AR, upon binding to androgens, translocates to the nucleus and recruits co-activators, including p300 and CBP, to regulate the expression of genes crucial for tumor growth, such as Prostate-Specific Antigen (PSA). By inhibiting p300/CBP, these compounds prevent the acetylation of histones at the promoter and enhancer regions of AR target genes, leading to transcriptional repression.
Comparative Preclinical Efficacy
The following tables summarize the available preclinical data for this compound, FT-7051, and CCS1477 in prostate cancer models. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Activity in Prostate Cancer Cell Lines
| Inhibitor | Cell Line | Model | IC50 / GI50 (nM) | Reference(s) |
| This compound | VCaP | AR+, Androgen-sensitive | 0.6 | [1][5] |
| 22Rv1 | AR+, Castration-resistant | 6.5 | [1] | |
| LNCaP | AR+, Androgen-sensitive | 3.4 | [1] | |
| PC3 | AR- | 287 | [6] | |
| FT-7051 | - | - | Data not available | - |
| CCS1477 | VCaP | AR+, Androgen-sensitive | 49 | [7][8] |
| 22Rv1 | AR+, Castration-resistant | 96 | [7][8] | |
| LNCaP | AR+, Androgen-sensitive | 230 |
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition | Reference(s) |
| This compound | VCaP (castrated) | 0.3, 1, 3 mg/kg, oral, once daily | 39%, 74%, 109% respectively | [5][6] |
| FT-7051 | - | Data not available | - | - |
| CCS1477 | 22Rv1 | 10, 20 mg/kg, oral, once daily; 30 mg/kg, oral, every other day | Complete tumor growth inhibition | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of HAT inhibitors.
HAT Enzyme Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of p300/CBP.
-
Reagents and Materials:
-
Recombinant human p300 or CBP enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Test compounds (this compound, FT-7051, CCS1477) dissolved in DMSO
-
Detection reagent (e.g., fluorescent probe for coenzyme A, or antibody for acetylated histone)
-
384-well assay plates
-
-
Procedure:
-
Add 2 µL of test compound dilutions to the assay plate.
-
Add 4 µL of p300/CBP enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of a substrate mix containing the histone peptide and acetyl-CoA.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay
This assay measures the effect of the inhibitors on the proliferation and survival of prostate cancer cells.
-
Reagents and Materials:
-
Prostate cancer cell lines (e.g., VCaP, 22Rv1, LNCaP, PC3)
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds.
-
Incubate the cells for 72-120 hours.
-
Add the cell viability reagent to each well.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability relative to vehicle-treated control cells and determine the GI50/IC50 values.
-
Western Blotting
This technique is used to assess the levels of specific proteins, such as acetylated histones, AR, and PSA, following inhibitor treatment.
-
Reagents and Materials:
-
Prostate cancer cells
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-H3K27, anti-AR, anti-PSA, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., VCaP or 22Rv1) mixed with Matrigel
-
Test compounds formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject the prostate cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle daily by oral gavage.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel HAT inhibitor in prostate cancer models.
Conclusion
This compound, FT-7051, and CCS1477 are all promising p300/CBP inhibitors with demonstrated or potential efficacy in preclinical models of prostate cancer. This compound and CCS1477 have shown potent anti-proliferative activity in vitro and significant tumor growth inhibition in vivo. While detailed preclinical data for FT-7051 in direct comparison is limited in the public domain, its progression into clinical trials underscores its potential. The data presented in this guide provides a valuable resource for researchers in the field of prostate cancer drug development, facilitating an objective comparison of these novel epigenetic modulators. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these inhibitors.
References
- 1. biospace.com [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. cellcentric.com [cellcentric.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cellcentric.com [cellcentric.com]
- 7. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSE275777 - AR coactivators, CBP/p300, are critical mediators of DNA repair in prostate cancer [ChIP-seq] - OmicsDI [omicsdi.org]
Head-to-Head Comparison: DS-9300 vs. Enzalutamide in Prostate Cancer
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of DS-9300, a novel EP300/CBP HAT inhibitor, and enzalutamide, an established androgen receptor antagonist.
This guide provides a comprehensive, data-driven comparison of this compound and enzalutamide, two distinct therapeutic agents for prostate cancer. While enzalutamide is a well-established standard of care, this compound represents a novel epigenetic approach. This document summarizes their mechanisms of action, presents available preclinical and clinical data in structured tables, details relevant experimental protocols, and visualizes key concepts using diagrams.
Executive Summary
Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor with proven efficacy in improving overall survival in various stages of prostate cancer.[1][2][3][4] Its mechanism is centered on directly targeting the AR. This compound, in contrast, is an orally available small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and its paralogue, CREB binding protein (CBP).[5] This represents a distinct, epigenetic approach to treating prostate cancer.
Currently, there are no direct head-to-head clinical or preclinical studies comparing this compound and enzalutamide. This guide therefore presents a comparison based on their individual preclinical and clinical data, highlighting their different mechanisms of action and potential therapeutic applications, including in enzalutamide-resistant settings.
Mechanism of Action
The fundamental difference between this compound and enzalutamide lies in their molecular targets and mechanisms of action.
This compound: EP300/CBP Histone Acetyltransferase (HAT) Inhibition
This compound inhibits the enzymatic activity of EP300 and CBP, which are critical co-activators of AR and other transcription factors implicated in prostate cancer progression.[5] By inhibiting these HATs, this compound is expected to reduce the acetylation of histones and other proteins, leading to a condensed chromatin state and repression of AR-target gene transcription.
Caption: Signaling pathway of this compound.
Enzalutamide: Androgen Receptor (AR) Antagonism
Enzalutamide is a competitive inhibitor of the androgen receptor. It acts at multiple steps in the AR signaling pathway by:
-
Blocking the binding of androgens to the AR.
-
Inhibiting the nuclear translocation of the AR.
This multi-pronged inhibition effectively shuts down androgen-driven gene expression, leading to decreased prostate cancer cell proliferation and survival.
Caption: Signaling pathway of enzalutamide.
Preclinical Data
The following tables summarize the available preclinical data for this compound and enzalutamide.
Table 1: In Vitro Activity in Prostate Cancer Cell Lines
| Parameter | This compound | Enzalutamide |
| Target | EP300/CBP HAT | Androgen Receptor |
| IC50 (EP300) | 28 nM[5] | N/A |
| IC50 (CBP) | 22 nM[5] | N/A |
| GI50 (VCaP) | 0.6 nM[5] | ~3 µM (in LNCaP) |
| GI50 (22Rv1) | 6.5 nM[5] | Data not readily available |
| GI50 (LNCaP) | 3.4 nM[5] | ~3 µM |
| IC50 (PC3, AR-) | 287 nM[5] | Inactive |
Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values for enzalutamide in various cell lines are reported across numerous publications and can vary based on assay conditions. The provided value is a representative figure.
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Parameter | This compound | Enzalutamide |
| Model | VCaP Xenograft | VCaP & LNCaP Xenografts |
| Dosing | 0.3, 1, or 3 mg/kg, oral, once daily[5] | 10-50 mg/kg, oral, once daily |
| Efficacy | Dose-dependent antitumor activity and reduction in PSA levels[5] | Significant tumor growth inhibition and PSA reduction |
| Tolerability | No significant body weight loss observed[5] | Generally well-tolerated |
Clinical Data
This compound
As of the current date, there is no publicly available clinical trial data for this compound in prostate cancer.
Enzalutamide
Enzalutamide has been extensively studied in numerous Phase 3 clinical trials, leading to its approval and widespread use in various clinical settings.
Table 3: Key Phase 3 Clinical Trial Results for Enzalutamide
| Trial | Patient Population | Comparator | Primary Endpoint | Result |
| AFFIRM | Metastatic Castration-Resistant Prostate Cancer (mCRPC), post-chemotherapy | Placebo | Overall Survival (OS) | Median OS: 18.4 months vs. 13.6 months (HR 0.63, p<0.001)[2] |
| PREVAIL | Chemotherapy-naïve mCRPC | Placebo | Radiographic Progression-Free Survival (rPFS) & OS | rPFS: Not reached vs. 3.9 months (HR 0.19, p<0.001); OS: 32.4 months vs. 30.2 months (HR 0.71, p<0.001)[2] |
| ARCHES | Metastatic Hormone-Sensitive Prostate Cancer (mHSPC) | Placebo + ADT | rPFS | 61% reduction in risk of radiographic progression or death[3] |
| STRIVE | Non-metastatic or metastatic CRPC | Bicalutamide | Progression-Free Survival (PFS) | Median PFS: 19.4 months vs. 5.7 months (HR 0.24)[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the inhibitory activity of compounds like this compound on HAT enzymes.
-
Principle: A colorimetric or fluorometric method to measure the transfer of an acetyl group from acetyl-CoA to a histone peptide substrate. The production of the co-product, Coenzyme A (CoA-SH), is detected.
-
Procedure:
-
Recombinant EP300 or CBP enzyme is incubated with a specific histone peptide substrate (e.g., H3 or H4 peptide) and acetyl-CoA in an assay buffer.
-
The test compound (this compound) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
A developing reagent is added that reacts with the free thiol group of CoA-SH to produce a fluorescent or colored product.
-
The signal is measured using a microplate reader, and the IC50 value is calculated.
-
Androgen Receptor Competitive Binding Assay
This assay is used to determine the affinity of compounds like enzalutamide for the androgen receptor.
-
Principle: A radioligand competition assay where the test compound competes with a radiolabeled androgen (e.g., ³H-dihydrotestosterone) for binding to the AR ligand-binding domain (LBD).
-
Procedure:
-
Purified recombinant AR-LBD is immobilized on a microplate.
-
A constant concentration of radiolabeled androgen is added to each well.
-
The test compound (enzalutamide) is added in a serial dilution.
-
The plate is incubated to allow binding to reach equilibrium.
-
Unbound radioligand is washed away.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The IC50 value, representing the concentration of the test compound that displaces 50% of the radioligand, is determined.
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the effect of compounds on the viability and proliferation of prostate cancer cell lines.
-
Principle: A colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Prostate cancer cells (e.g., VCaP, LNCaP, 22Rv1) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (this compound or enzalutamide) for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at ~570 nm using a microplate reader.
-
The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as AR, PSA, and acetylated histones.
-
Procedure:
-
Prostate cancer cells are treated with the test compounds as required.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-AR, anti-PSA, anti-acetyl-H3K27).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Prostate Cancer Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of compounds in a living organism.
-
Principle: Human prostate cancer cells (e.g., VCaP) are implanted into immunocompromised mice, where they form tumors. The effect of drug treatment on tumor growth is then monitored.
-
Procedure:
-
A suspension of VCaP cells in a suitable matrix (e.g., Matrigel) is subcutaneously injected into the flank of male immunodeficient mice (e.g., SCID or nude mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound (this compound or enzalutamide) is administered orally at specified doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
-
Comparative Experimental Workflow
The following diagram illustrates a hypothetical workflow for a head-to-head preclinical comparison of this compound and enzalutamide.
Caption: Proposed workflow for preclinical comparison.
Discussion and Future Perspectives
This compound and enzalutamide represent two distinct and potentially complementary approaches to treating prostate cancer. Enzalutamide's direct targeting of the AR has proven to be a highly effective strategy. However, the eventual development of resistance, often through AR-independent mechanisms, remains a significant clinical challenge.
The novel mechanism of this compound, targeting the epigenetic co-activators EP300/CBP, offers a promising avenue to overcome resistance to AR-directed therapies. Preclinical studies with other EP300/CBP inhibitors have shown activity in enzalutamide-resistant models, suggesting that this class of drugs could be effective in later lines of therapy or in combination with AR antagonists. The observation that this compound has reduced activity in AR-negative cells suggests that its efficacy is still linked to AR signaling, likely by modulating the transcriptional activity of the AR.
Future research should focus on:
-
Direct preclinical comparisons: Head-to-head studies in various prostate cancer models, including those resistant to enzalutamide, are needed to directly compare the efficacy of this compound and enzalutamide.
-
Combination studies: Investigating the potential synergy of combining this compound with enzalutamide or other AR-targeted therapies.
-
Clinical development of this compound: The initiation of clinical trials for this compound will be crucial to determine its safety and efficacy in patients with prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Repression of VCaP Xenografts by a Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of the VCaP Androgen Independent Model of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Histone Acetylation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Assays for Validating Histone Acetyltransferase Inhibitors [jove.com]
- 9. abcam.com [abcam.com]
DS-9300: Unprecedented Selectivity for EP300/CBP Histone Acetyltransferases
For researchers, scientists, and drug development professionals, the quest for highly selective epigenetic modulators is paramount. DS-9300 emerges as a potent and exceptionally selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, offering a precise tool to investigate their roles in health and disease. This guide provides a comprehensive comparison of this compound's selectivity against other HATs, supported by experimental data and detailed methodologies.
High-Throughput Screening Reveals Superior Selectivity Profile
This compound has been rigorously tested against a panel of histone acetyltransferases to ascertain its selectivity. The data, summarized in the table below, clearly demonstrates that this compound is a highly specific inhibitor of the EP300/CBP family, with negligible activity against other HATs at concentrations up to 50 μM.
| Histone Acetyltransferase (HAT) | Family | IC50 (nM) |
| EP300 | p300/CBP | 28 [1] |
| CBP | p300/CBP | 22 [1] |
| TIP60 | MYST | >50,000 |
| MYST2 | MYST | >50,000 |
| MYST4 | MYST | >50,000 |
| PCAF | GNAT | >50,000 |
| GCN5 | GNAT | >50,000 |
Table 1: Selectivity of this compound against a panel of human histone acetyltransferases. IC50 values represent the concentration of the inhibitor required for 50% inhibition of the enzyme's activity.
Experimental Protocols
The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various HATs was performed using a robust, fluorescence-based in vitro assay. The following is a representative protocol for such an assay.
Histone Acetyltransferase (HAT) Inhibition Assay (Fluorescence-Based)
Objective: To determine the potency and selectivity of this compound by measuring its ability to inhibit the enzymatic activity of a panel of histone acetyltransferases.
Materials:
-
Recombinant human HAT enzymes (EP300, CBP, TIP60, MYST2, MYST4, PCAF, GCN5)
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound (or other test inhibitors)
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing reagent that reacts with the product (e.g., a thiol-reactive fluorescent dye to detect free Coenzyme A)
-
384-well, black, flat-bottom plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in 100% DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold dilutions. These are then further diluted in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: The HAT enzyme and histone H3 peptide substrate are diluted to their final concentrations in the HAT assay buffer. The concentration of Acetyl-CoA is typically kept at or near its Km value for each respective enzyme.
-
Assay Reaction:
-
To each well of the 384-well plate, add the test compound (this compound) at various concentrations. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).
-
Add the HAT enzyme to all wells except the background controls.
-
Initiate the enzymatic reaction by adding the histone H3 peptide and Acetyl-CoA mixture to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the enzymatic reaction by adding the developing reagent. This reagent will react with the free Coenzyme A (a product of the HAT reaction) to produce a fluorescent signal.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
-
Data Analysis:
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
EP300/CBP in the NF-κB Signaling Pathway
EP300 and CBP are crucial transcriptional co-activators that play a pivotal role in a multitude of signaling pathways, including the NF-κB pathway, which is central to inflammation, immunity, and cell survival. The following diagram illustrates the involvement of EP300/CBP in this pathway.
In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the degradation of the inhibitory IκB protein, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus.[2][3] Once in the nucleus, NF-κB binds to specific DNA sequences and recruits the co-activators EP300 and CBP.[2] The intrinsic histone acetyltransferase (HAT) activity of EP300/CBP then acetylates histone tails, leading to chromatin remodeling and the initiation of target gene transcription.[2] this compound selectively inhibits the HAT activity of EP300/CBP, thereby preventing this crucial step in gene activation.
References
A Comparative Analysis of the Pharmacokinetic Properties of DS-9300, a Novel EP300/CBP HAT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of DS-9300, a potent and selective inhibitor of the EP300/CBP histone acetyltransferases (HATs), against other investigational drugs with a similar mechanism of action, namely CCS1477 and FT-7051. This objective comparison is supported by available preclinical data to aid researchers in evaluating these compounds for further investigation.
Key Pharmacokinetic Parameters
The following table summarizes the available preclinical pharmacokinetic data for this compound and its comparators. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental conditions.
| Parameter | This compound | CCS1477 | FT-7051 |
| Species | Mouse | Mouse | Mouse (Preclinical), Human (Phase 1) |
| Route of Administration | Oral (p.o.) | Oral (p.o.), Intravenous (i.v.) | Oral (p.o.) |
| Dose | Not Specified | 0.5 mg/kg (i.v.), 3 mg/kg (p.o.) | Not Specified (Preclinical) |
| Peak Plasma Concentration (Cmax) | Data Not Available | Data Not Available | Data Not Available (Preclinical) |
| Time to Peak Plasma Concentration (Tmax) | Data Not Available | Data Not Available | ~2 hours (in humans)[1] |
| Area Under the Curve (AUC) | "Excellent oral systemic exposure" | Data Not Available | Data Not Available (Preclinical) |
| Half-life (t1/2) | Data Not Available | Data Not Available | Data Not Available |
| Metabolic Stability (in vitro) | Improved stability in mouse (86% remaining) and human (44% remaining) liver microsomes.[2] | Data Not Available | Data Not Available |
| Key Findings | Favorable DMPK properties.[2] | Good oral exposure. | Rapid absorption.[1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments typically employed in the preclinical evaluation of oral small molecule inhibitors like this compound.
In Vivo Pharmacokinetic Study in Mice
A typical experimental workflow for determining the pharmacokinetic profile of an orally administered compound in mice is outlined below.
Caption: Workflow of a typical preclinical oral pharmacokinetic study in mice.
Methodology:
-
Animal Models: Male BALB/c or similar mouse strains are typically used. Animals are acclimatized for at least one week before the experiment.
-
Drug Formulation: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% methylcellulose or similar).
-
Dosing: A single oral dose is administered to fasted mice via gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
In Vitro Metabolic Stability Assay
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. This is often assessed in vitro using liver microsomes.
Caption: Diagram of an in vitro liver microsomal stability assay workflow.
Methodology:
-
Reaction Components: The test compound is incubated with liver microsomes (from mouse or human) in the presence of an NADPH-generating system (cofactors for metabolic enzymes).
-
Incubation: The reaction is carried out at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the zero-minute time point. The in vitro half-life is then determined from the rate of disappearance of the compound.
Comparative Discussion
Based on the currently available data, all three compounds, this compound, CCS1477, and FT-7051, are orally active inhibitors of EP300/CBP. This compound is highlighted for its favorable drug metabolism and pharmacokinetic (DMPK) properties, particularly its improved metabolic stability in both mouse and human liver microsomes.[2] This suggests that this compound may have a lower clearance and potentially a longer half-life in vivo compared to less stable compounds.
FT-7051 has demonstrated rapid absorption in a clinical setting, with a Tmax of approximately two hours in humans.[1] This characteristic can be advantageous for achieving therapeutic concentrations quickly.
CCS1477 has shown good oral exposure in preclinical mouse models. The ability to achieve significant plasma levels after oral administration is a critical feature for a clinically viable drug.
While a direct quantitative comparison is limited by the lack of comprehensive published data for all compounds, the available information suggests that this compound's focus on optimizing metabolic stability may translate to a favorable pharmacokinetic profile. Further publication of detailed preclinical and clinical pharmacokinetic data for all three compounds will be necessary for a more definitive comparative assessment.
References
- 1. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 2. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
Unveiling the Dose-Dependent Efficacy of DS-9300: A Comparative Analysis of EP300/CBP HAT Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel EP300/CBP histone acetyltransferase (HAT) inhibitor, DS-9300, with other emerging alternatives in the same class. This document summarizes key experimental data confirming the dose-dependent activity of this compound and objectively places its performance in the context of similar compounds in development, supported by detailed methodologies for cited experiments.
Introduction to EP300/CBP Inhibition
The E1A binding protein (EP300) and CREB-binding protein (CBP) are closely related histone acetyltransferases that play a crucial role in the regulation of gene expression.[1] Dysregulation of these proteins is implicated in various cancers, making them a compelling target for therapeutic intervention. This compound is a potent and orally available small molecule inhibitor targeting the HAT activity of EP300 and CBP.[1][2] This guide will delve into the dose-dependent activity of this compound and compare it with other EP300/CBP inhibitors, namely CCS1477 and FT-7051.
Comparative Efficacy of EP300/CBP Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, CCS1477 and FT-7051, highlighting their dose-dependent inhibitory activities in both in vitro and in vivo models.
In Vitro Activity
| Compound | Target | Assay Type | Cell Line | Potency |
| This compound | EP300 | Enzymatic Assay | - | IC50 = 28 nM[1] |
| CBP | Enzymatic Assay | - | IC50 = 22 nM[1] | |
| H3K27ac | Cellular Assay | - | IC50 = 50 nM[1] | |
| Cell Growth | Growth Inhibition | VCaP (AR-positive Prostate Cancer) | GI50 = 0.6 nM[1] | |
| Cell Growth | Growth Inhibition | 22Rv1 (AR-positive Prostate Cancer) | GI50 = 6.5 nM[1] | |
| Cell Growth | Growth Inhibition | LNCaP (AR-positive Prostate Cancer) | GI50 = 3.4 nM[1] | |
| Cell Growth | Growth Inhibition | PC3 (AR-negative Prostate Cancer) | IC50 = 287 nM[1] | |
| CCS1477 | EP300/CBP Bromodomain | Growth Inhibition | Multiple Myeloma Cell Lines | GI50 < 100 nM[2] |
| EP300/CBP Bromodomain | Growth Inhibition | OPM-2 (Multiple Myeloma) | GI50 = 5 nM[3] | |
| FT-7051 | CBP/p300 Bromodomain | - | Preclinical Prostate Cancer Models | Active in both enzalutamide-sensitive and -resistant models[4] |
In Vivo Activity
| Compound | Model | Dosing | Outcome |
| This compound | VCaP Xenograft (Mouse) | 0.3, 1, or 3 mg/kg (oral, once daily) | Dose-dependent antitumor activity and reduction in PSA levels.[1] |
| CCS1477 | OPM-2 Xenograft (Mouse) | 20 mg/kg (daily) | Elicited tumor regression and sustained inhibition of tumor growth.[2] |
| MOLM-16 Xenograft (AML, Mouse) | 5, 10, and 20 mg/kg (oral, daily) | Dose-dependent reduction in tumor growth, with regressions at the highest dose.[5] | |
| FT-7051 | Phase 1 Clinical Trial (mCRPC) | 150 mg | Achieved drug concentrations approaching the predicted efficacious dose.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: EP300/CBP Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating EP300/CBP Inhibitors.
Experimental Protocols
Below are the generalized methodologies for the key experiments cited in this guide.
In Vitro Growth Inhibition Assay
-
Cell Lines: Human prostate cancer cell lines (VCaP, 22Rv1, LNCaP, and PC3) are cultured according to standard protocols.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data: The concentration of inhibitor that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.
VCaP Xenograft Mouse Model
-
Animal Model: Male immunodeficient mice are used.
-
Tumor Implantation: VCaP cells are subcutaneously implanted into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at doses of 0.3, 1, and 3 mg/kg.[1]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised for further analysis. Blood samples may be collected for biomarker analysis, such as Prostate-Specific Antigen (PSA) levels.
Western Blot Analysis for Target Engagement
-
Sample Preparation: VCaP cells treated with this compound are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for acetylated histone H3 at lysine 27 (H3K27ac) and a loading control (e.g., total histone H3).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the H3K27ac band is normalized to the loading control to determine the extent of target inhibition.
Discussion and Conclusion
The data presented confirms the potent, dose-dependent activity of this compound in both in vitro and in vivo models of prostate cancer.[1] Its low nanomolar GI50 values in androgen receptor-positive prostate cancer cell lines highlight its potential as a targeted therapy.[1] The in vivo studies further substantiate this, demonstrating significant tumor growth inhibition at well-tolerated oral doses.[1]
When compared to other EP300/CBP inhibitors like CCS1477 and FT-7051, this compound shows a distinct profile. While CCS1477 and FT-7051 primarily target the bromodomain of EP300/CBP, this compound inhibits the histone acetyltransferase catalytic activity. This mechanistic difference may have implications for their respective efficacy and safety profiles.
CCS1477 has shown promising preclinical activity in hematological malignancies, with dose-dependent tumor regression in xenograft models.[2][3][5] FT-7051 is currently in early-phase clinical trials for metastatic castration-resistant prostate cancer, with initial data suggesting good tolerability and target engagement.[4][6]
References
- 1. Histone lysine acetyltransferase inhibitors: an emerging class of drugs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. 1stoncology.com [1stoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
Navigating the Landscape of EP300/CBP HAT Inhibitors: A Comparative Look at Preclinical DS-9300 and Early Clinical Competitors
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the preclinical investigational drug DS-9300 and its emerging competitors targeting the EP300/CBP histone acetyltransferase (HAT) pathway in the context of castration-resistant prostate cancer (CRPC). As this compound clinical trial data is not yet publicly available, this comparison is based on published preclinical findings and early-stage clinical data from other drugs in the same class.
This compound, a novel, orally available small molecule inhibitor of the histone acetyltransferases EP300 and CREB-binding protein (CBP), is currently in the preclinical stage of development by Daiichi Sankyo for the treatment of castration-resistant prostate cancer. While human clinical trial data for this compound is not yet available, early preclinical data suggests promising anti-tumor activity. This guide provides a summary of the available data for this compound and compares it with the early clinical findings for two other EP300/CBP inhibitors, FT-7051 and inobrodib (CCS1477).
Quantitative Data Summary
The following tables summarize the available preclinical data for this compound and the early clinical data for its competitors, FT-7051 and inobrodib (CCS1477). It is important to note that the clinical data for the competitor drugs are from Phase 1 and 1/2a trials and are therefore preliminary.
Table 1: Preclinical Data Summary for this compound in Prostate Cancer Models
| Parameter | Cell Lines | Xenograft Model (VCaP) |
| Inhibitory Concentration (IC50) | EP300: 28 nMCBP: 22 nM | - |
| Growth Inhibition (GI50) | VCaP: 0.6 nM22Rv1: 6.5 nMLNCaP: 3.4 nMPC3 (AR-negative): 287 nM | - |
| Antitumor Activity | - | Dose-dependent antitumor activity at 0.3, 1, and 3 mg/kg (once daily, oral) |
| PSA Reduction | - | Dose-dependent reduction in PSA levels |
| Safety | - | No significant body weight loss observed[1] |
Table 2: Early Clinical Data Summary for Competitor EP300/CBP Inhibitors in Prostate Cancer
| Parameter | FT-7051 (Phase 1 "Courage Study" - NCT04575766) | Inobrodib (CCS1477) (Phase 1/2a Study - NCT03568656) |
| Patient Population | Metastatic castration-resistant prostate cancer (mCRPC) patients who have progressed on prior therapy[2][3] | Patients with advanced solid tumors, including mCRPC[4] |
| Efficacy | One patient with a >50% PSA decline at 12 weeks and >80% at 16 weeks[5] | Anti-tumor effects observed in late-stage CRPC patients as monotherapy and in combination with standard of care[6][7][8] |
| Safety | Most treatment-emergent adverse events were mild or moderate (Grade 1 or 2). One patient experienced Grade 3 hyperglycemia[9]. | Generally well-tolerated[7] |
| Pharmacodynamics | Reduction in H3K27AC, a marker of CBP/p300 activity, observed in skin biopsies[9] | Data not publicly available |
Experimental Protocols
This compound Preclinical Studies
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and antitumor activity[10].
-
Enzyme Inhibition Assays: The inhibitory activity of this compound against EP300 and CBP histone acetyltransferases was measured to determine its IC50 values[1].
-
Cell-Based Assays: The growth inhibitory effects of this compound were assessed in various androgen receptor (AR)-positive (VCaP, 22Rv1, LNCaP) and AR-negative (PC3) prostate cancer cell lines to determine GI50 values. Western blot analysis was used to confirm the inhibition of HATs in VCaP cells[1].
-
In Vivo Xenograft Model: The antitumor efficacy of orally administered this compound was evaluated in a VCaP xenograft mouse model. The drug was given once daily at doses of 0.3, 1, or 3 mg/kg. Tumor growth, plasma PSA levels, and body weight were monitored[1].
FT-7051 "Courage Study" (NCT04575766) Clinical Trial Protocol
The "Courage Study" is a Phase 1, multicenter, open-label trial designed to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of FT-7051 in men with mCRPC who have progressed on at least one prior AR pathway inhibitor[3].
-
Study Design: The trial utilizes a Bayesian optimal interval (BOIN) design with an accelerated titration phase to determine the recommended Phase 2 dose[3].
-
Treatment Regimen: FT-7051 is administered orally in 28-day cycles, with 21 days of treatment followed by a 7-day break[3][5].
-
Key Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include PSA response at 12 weeks, time to PSA progression, and overall response rate[3].
Inobrodib (CCS1477) Phase 1/2a Study (NCT03568656) Clinical Trial Protocol
This is an open-label Phase 1/2a study evaluating the safety and efficacy of inobrodib as a monotherapy and in combination with other agents in patients with advanced solid tumors, including mCRPC[4].
-
Study Design: The study consists of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose and a dose-expansion phase (Phase 2a) to further evaluate safety and efficacy in specific tumor types[8].
-
Patient Population: The trial enrolls patients with various advanced solid tumors, with specific cohorts for indications like mCRPC[4]. The mCRPC cohort includes patients who have progressed on abiraterone or enzalutamide[4].
-
Treatment Arms: The study evaluates inobrodib as a monotherapy and in combination with standard-of-care agents like abiraterone and enzalutamide[4][8].
Signaling Pathway and Mechanism of Action
In castration-resistant prostate cancer, the androgen receptor (AR) signaling pathway remains a key driver of tumor growth. EP300 and CBP are crucial coactivators of the AR. By inhibiting the histone acetyltransferase activity of EP300 and CBP, drugs like this compound, FT-7051, and inobrodib can disrupt AR-mediated gene transcription, leading to a reduction in the expression of genes that promote cancer cell proliferation and survival.
References
- 1. This compound targets epigenetic enzymes for prostate cancer | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. sec.gov [sec.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. cellcentric.com [cellcentric.com]
- 9. Forma Therapeutics’ FT-7051 is Well-tolerated and Demonstrates Evidence of Activity in Initial Results from Ongoing Phase 1 Courage Study in Men with Metastatic Castration-resistant Prostate Cancer - BioSpace [biospace.com]
- 10. Discovery of this compound: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of DS-9300 in the Landscape of Prostate Cancer Therapeutics
For Immediate Release
[City, State] – December 8, 2025 – As the quest for more effective and tolerable cancer treatments continues, a new investigational agent, DS-9300, is emerging as a promising therapeutic for castration-resistant prostate cancer (CRPC). This guide provides a comparative analysis of the safety profile of this compound, a potent and selective dual inhibitor of the histone acetyltransferases (HATs) EP300 and CBP, against established treatments for CRPC. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound targets the epigenetic regulators EP300 and CBP, which are crucial for the transcriptional activity of the androgen receptor (AR), a key driver of prostate cancer progression. By inhibiting the HAT activity of EP300 and CBP, this compound aims to suppress AR signaling and impede tumor growth. Preclinical studies have demonstrated its potent anti-tumor effects in prostate cancer models.
Preclinical Safety Profile of this compound
To date, the publicly available safety data for this compound is derived from preclinical studies. In a castrated VCaP xenograft mouse model, oral administration of this compound demonstrated potent antitumor effects without causing significant body weight loss in the treated animals, suggesting a favorable initial safety profile in these non-human studies.
Comparative Safety Analysis with Standard-of-Care CRPC Therapeutics
To provide context for the potential clinical safety of this compound, this guide compares its preclinical observations with the established safety profiles of current CRPC therapies: enzalutamide, abiraterone acetate, olaparib, and docetaxel. The following tables summarize the most common adverse events reported in pivotal clinical trials for these approved drugs.
Table 1: Safety Profile of Enzalutamide (PROSPER Trial)
| Adverse Event | Enzalutamide + ADT (Any Grade) | Placebo + ADT (Any Grade) | Enzalutamide + ADT (Grade ≥3) | Placebo + ADT (Grade ≥3) |
| Fatigue | 46% | - | - | - |
| Falls | 18% | - | - | - |
| Fracture | 18% | - | - | - |
| Hypertension | - | - | 7% | 5% |
| Cognitive Impairment | 8% | - | - | - |
Data from the PROSPER trial in patients with non-metastatic CRPC.[1][2]
Table 2: Safety Profile of Abiraterone Acetate with Prednisone (COU-AA-302 Trial)
| Adverse Event | Abiraterone + Prednisone (Grade 3/4) | Placebo + Prednisone (Grade 3/4) |
| Hypertension | 4% | 3% |
| Hypokalemia | 3% | 2% |
| Alanine aminotransferase increased | 6% | 1% |
| Aspartate aminotransferase increased | 3% | 1% |
| Fluid Retention/Edema | Common | - |
| Cardiac Disorders | Common | - |
Data from the COU-AA-302 trial in chemotherapy-naïve patients with metastatic CRPC.[3][4]
Table 3: Safety Profile of Olaparib (PROfound Trial)
| Adverse Event | Olaparib (Any Grade) | Control (Enzalutamide or Abiraterone) (Any Grade) | Olaparib (Grade ≥3) | Control (Enzalutamide or Abiraterone) (Grade ≥3) |
| Anemia | 46% | 15% | - | - |
| Nausea | 41% | - | - | - |
| Fatigue/Asthenia | 41% | - | - | - |
| Decreased appetite | 30% | - | - | - |
Data from the PROfound trial in patients with metastatic CRPC with homologous recombination repair gene mutations.[5]
Table 4: Safety Profile of Docetaxel with Prednisone (TAX 327 Trial)
| Adverse Event | Docetaxel every 3 weeks + Prednisone |
| Tolerability | |
| Discontinuation due to AEs (patients ≥75 years) | 19% |
| Discontinuation due to AEs (patients <65 years) | 3% |
Data from the TAX 327 trial in patients with metastatic CRPC.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes involved in safety evaluation, the following diagrams are provided.
Caption: this compound inhibits EP300/CBP, disrupting AR-mediated gene transcription and tumor growth.
References
- 1. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. urotoday.com [urotoday.com]
- 5. Tolerability and efficacy of docetaxel in older men with metastatic castrate-resistant prostate cancer (mCRPC) in the TAX 327 trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for DS-9300
Disclaimer: The following disposal procedures are based on publicly available safety data sheets for chemical products identified as or similar to "DS-9300" that are intended for laboratory and research use. It is crucial to confirm the exact identity of your product and consult the specific Safety Data Sheet (SDS) provided by the manufacturer before handling and disposal. The name "this compound" is used for multiple, chemically distinct products. This guide is intended for researchers, scientists, and drug development professionals and should be executed in a controlled laboratory environment.
This document provides essential safety and logistical information for the proper disposal of chemical substances identified as this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Personal Protective Equipment (PPE) and Safety Measures
Before beginning any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment.
| Protective Equipment | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] |
| Skin Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] |
| Ventilation | Use only in a well-ventilated area.[1] |
II. Spill Management and Emergency Procedures
In the event of a spill or accidental release, follow these procedures to mitigate exposure and environmental contamination.
Spill Response Steps:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[1]
-
Containment: For liquid spills, contain the material with an inert and non-flammable absorbent, such as soil, sand, or vermiculite. Prevent the spill from entering drains and waterways.
-
Cleanup:
-
Solid Spills: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]
-
Liquid Spills: After absorbing the liquid, collect the absorbent material in a sealable, chemical-resistant container.
-
-
Decontamination: Wash the spill area thoroughly with soap and water.
-
Personal Decontamination: If skin or eye contact occurs, follow the first aid measures outlined in the SDS. For skin contact, wash with plenty of water.[2] If in eyes, rinse cautiously with water for several minutes.[2]
-
Waste Disposal: Dispose of the contaminated materials and waste in accordance with local, regional, national, and international regulations.[2]
III. Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to ensure safety and environmental protection. The following protocol outlines the required steps for the disposal of both unused product and contaminated waste.
1. Waste Collection and Segregation:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
2. Chemical Neutralization (if applicable):
-
Consult the manufacturer's SDS for specific chemical neutralization procedures. Some chemicals may require pH adjustment or deactivation before disposal.
3. Packaging and Labeling:
-
Ensure the waste container is securely sealed to prevent leaks.
-
Label the container clearly with the chemical name, hazard symbols, and accumulation start date.
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
All disposal activities must be in full compliance with local, state, and federal environmental regulations.
IV. Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling DS-9300
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of DS-9300, a histone acetyltransferase p300 inhibitor. The following guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
This compound is a research chemical and should be handled with care. While some safety data sheets (SDS) may indicate that the substance is not classified as hazardous, it is crucial to treat it as potentially hazardous until more comprehensive toxicological data is available. The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from accidental splashes or contact with the solid compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Change gloves immediately if they become contaminated. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols. | Minimizes the risk of inhalation. |
General Handling Precautions:
-
Do not ingest, inhale, get in eyes, on skin, or on clothing.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the generation of dust.
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal. Adherence to this workflow is critical for ensuring safety and experimental integrity.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of in a designated solid chemical waste container. |
| This compound Solutions | Dispose of in a designated liquid chemical waste container compatible with the solvent used (e.g., non-halogenated solvent waste). |
| Contaminated Consumables (e.g., pipette tips, tubes, gloves) | Dispose of in a designated solid chemical waste container. |
Important Disposal Considerations:
-
Do not dispose of this compound down the drain or in regular trash.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Ensure waste containers are properly labeled with the chemical name and any associated hazards.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the responsible use of this compound in their work. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
